Sp-cAMPS-AM
Description
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Properties
Molecular Formula |
C13H16N5O7PS |
|---|---|
Molecular Weight |
417.34 g/mol |
IUPAC Name |
[(2S,4aR,6R,7aR)-6-(6-aminopurin-9-yl)-7-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]sulfanylmethyl acetate |
InChI |
InChI=1S/C13H16N5O7PS/c1-6(19)22-5-27-26(21)23-2-7-10(25-26)9(20)13(24-7)18-4-17-8-11(14)15-3-16-12(8)18/h3-4,7,9-10,13,20H,2,5H2,1H3,(H2,14,15,16)/t7-,9?,10+,13-,26+/m1/s1 |
InChI Key |
BJARQZULJMPQAF-WJYKKPLVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Sp-cAMPS-AM: Mechanism of Action in Primary Neurons
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Cyclic adenosine (B11128) monophosphate (cAMP) is a fundamental second messenger that orchestrates a vast array of critical functions in neurons, including synaptic plasticity, neuronal excitability, and gene expression.[1][2] The study of its direct effects is often complicated by its rapid degradation by phosphodiesterases (PDEs).[3] Sp-Adenosine-3',5'-cyclic monophosphorothioate, acetoxymethyl ester (Sp-cAMPS-AM) is a powerful pharmacological tool designed to circumvent this issue. It is a cell-permeant prodrug that, once inside the neuron, is converted to the active, PDE-resistant Protein Kinase A (PKA) activator, Sp-cAMPS.[3][4][5] This guide provides a detailed examination of the mechanism of action of this compound in primary neurons, summarizing key quantitative data and providing detailed experimental protocols for its application.
Core Mechanism: From Prodrug to Active Agonist
The efficacy of this compound as a tool for studying cAMP signaling in intact neurons lies in its two-step mechanism of action.[4]
-
Passive Diffusion: this compound is a lipophilic molecule due to the acetoxymethyl (AM) ester group. This modification allows it to readily and passively diffuse across the plasma membrane of primary neurons.[3][4]
-
Intracellular Bioactivation: Once inside the neuron, endogenous intracellular esterases recognize and cleave the AM ester bond.[4][5] This hydrolysis event releases the active, membrane-impermeant molecule, Sp-cAMPS. This active analog is effectively "trapped" within the cell, allowing for targeted and sustained intracellular activity.[3][5]
The active metabolite, Sp-cAMPS, is a phosphorothioate (B77711) analog of cAMP. A key feature of this modification is its significant resistance to hydrolysis by most PDEs, the enzymes that normally degrade cAMP.[3][4][6][7] This resistance ensures a more stable and sustained elevation of a cAMP-like signal compared to the application of other cAMP analogs or methods that stimulate endogenous cAMP production.[4][6]
Downstream Signaling Pathways in Neurons
Once generated within the neuron, Sp-cAMPS mimics endogenous cAMP by activating its primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[1][8]
PKA-Dependent Signaling
The canonical cAMP signaling pathway is mediated by PKA.[1] In its inactive state, PKA is a tetramer of two regulatory and two catalytic subunits.[7]
-
Activation: Sp-cAMPS binds to the regulatory subunits of PKA, inducing a conformational change that causes the release and activation of the catalytic subunits.[7][8]
-
Neuronal Targets & Effects: The active PKA catalytic subunits phosphorylate a multitude of downstream targets on serine and threonine residues, leading to diverse effects in neurons:[4]
-
Ion Channel Modulation: PKA can directly phosphorylate various ion channels, including sodium and calcium channels, altering neuronal excitability, firing patterns, and synaptic transmission.[2][9][10]
-
Gene Expression: PKA phosphorylates the cAMP Response Element-Binding protein (CREB), a transcription factor crucial for the long-term changes in gene expression that underlie synaptic plasticity, memory consolidation, and neuronal survival.[8][11]
-
Synaptic Plasticity: The PKA pathway is a key mediator of synaptic plasticity, including certain forms of long-term potentiation (LTP), by affecting both presynaptic neurotransmitter release and postsynaptic receptor function.[12][13][14]
-
Epac-Mediated Signaling
Sp-cAMPS can also activate Epac, a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1, initiating a PKA-independent signaling cascade.[8][15]
-
Activation: Sp-cAMPS binds to the regulatory domain of Epac, causing a conformational change that activates its GEF activity towards Rap1.
-
Neuronal Targets & Effects: The Epac-Rap1 pathway is involved in:
-
Neurite Outgrowth and Axonal Guidance: Epac signaling plays a role in regulating the neuronal cytoskeleton, influencing neurite extension and growth cone dynamics.[8][15]
-
Synaptic Function: Epac activation can contribute to synaptic plasticity and modulate neurotransmitter release.[8][16]
-
Crosstalk with other pathways: The Epac pathway can interact with other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[8]
-
Quantitative Data Summary
The following tables summarize quantitative data reported for Sp-cAMPS and related analogs in neuronal and other relevant experimental systems. Concentrations and effects can be highly dependent on the specific neuronal type, preparation, and experimental goals.
Table 1: Working Concentrations and Electrophysiological Effects
| Compound | Preparation | Working Concentration | Observed Effect | Citation(s) |
| Sp-cAMPS | Drosophila aCC/RP2 motoneurons | 0.5 mM | Reduced neuronal excitability and sodium current (INa) after 5 min. | [17] |
| Sp-cAMPS | Cat medullary expiratory neurons | Intracellular injection | Depolarized neurons, increased input resistance, reduced inhibitory synaptic currents. | [9] |
| Sp-cAMPS | Immortalized hypothalamic (GT1) neurons | 100 µM | Increased the frequency of spontaneous Ca2+ oscillations. | [18] |
| Sp-cAMPS | Rat spinal cord slices | Not specified | Increased stimulus-evoked excitatory postsynaptic potentials and currents. | [9] |
| This compound | General cell culture | 1 - 100 µM | Recommended starting range for dose-response experiments. | [19] |
| Sp-cAMPS | Mouse motoneurons (in vivo) | Iontophoretic injection | Increased excitatory postsynaptic potential (EPSP) size by ~14%. | [20] |
Table 2: Biochemical Activity
| Compound | Target | Assay | Value | Citation(s) |
| Sp-cAMPS | Phosphodiesterase (PDE3A) | Competitive Inhibition | Ki = 47.6 µM | [21] |
| Sp-cAMPS | PDE10 GAF domain | Binding | EC50 = 40 µM | [21] |
| 6-Bnz-cAMP | PKA | Activation | EC50 ~706 pM | [1] |
Experimental Protocols
The following are generalized protocols that should be optimized for specific primary neuronal cultures and experimental aims.
Protocol 1: Treatment of Primary Neurons with this compound
This protocol outlines the steps for acute or chronic treatment of cultured primary neurons.
Materials:
-
This compound
-
Anhydrous DMSO
-
Established primary neuronal cultures (e.g., hippocampal, cortical)
-
Pre-warmed, conditioned neuronal culture medium
-
Vehicle control (medium with equivalent DMSO concentration)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in anhydrous DMSO.[19] Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[19]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock in pre-warmed, conditioned neuronal medium to the desired final working concentration (e.g., 1-100 µM).[19] Also prepare vehicle and Rp-cAMPS control media.
-
Cell Treatment: Carefully remove a portion of the old medium from the cultured neurons and gently replace it with the medium containing this compound or control solutions.[1]
-
Incubation: Incubate the cells for the desired duration (from minutes for acute effects on excitability to hours for gene expression changes) at 37°C in a humidified incubator with 5% CO2.[8]
-
Downstream Analysis: Proceed with the desired downstream analysis, such as immunocytochemistry, Western blotting, or electrophysiological recording.[8]
Protocol 2: Assessment of PKA Activation by Western Blot
This protocol allows for the confirmation of PKA pathway activation by measuring the phosphorylation of a known downstream target, such as CREB at Serine 133 or VASP.[22]
Materials:
-
Treated neuronal cultures (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.[22]
-
SDS-PAGE: Load equal amounts of protein per lane and separate by size using SDS-PAGE.[22]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[22]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-CREB) overnight at 4°C, according to the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again and apply ECL substrate.[22] Image the resulting chemiluminescence.
-
Normalization: For accurate quantification, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein or a loading control like GAPDH or β-actin.[22]
Protocol 3: Electrophysiological Recording of Neuronal Activity
This protocol describes the use of this compound to study its effects on neuronal excitability using whole-cell patch-clamp.
Materials:
-
Primary neurons cultured on glass coverslips
-
Recording setup (microscope, amplifier, micromanipulators)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular pipette solution
-
This compound working solution in aCSF
Procedure:
-
Preparation: Transfer a coverslip with cultured neurons to the recording chamber and perfuse with aCSF.
-
Establish Recording: Obtain a whole-cell patch-clamp recording from a healthy neuron.
-
Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, input resistance, action potential firing in response to current injections) for a stable period (e.g., 5-10 minutes).
-
Drug Application: Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Effect Recording: Continuously record the neuronal parameters to observe the effects of the drug application over time. Changes in neuronal excitability, such as depolarization and altered firing rate, are often observed.[9][17]
-
Washout: After observing the effect, switch the perfusion back to the control aCSF to determine if the effects are reversible.
-
Data Analysis: Analyze the recorded parameters before, during, and after drug application to quantify the effect of this compound on neuronal excitability.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclic AMP and Its Effects on Neurotransmitter Release and Brain Function - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cAMP-dependent protein kinase modulates expiratory neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopaminergic Modulation of Sodium Current in Hippocampal Neurons via cAMP-Dependent Phosphorylation of Specific Sites in the Sodium Channel α Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic AMP Promotes Neuronal Survival by Phosphorylation of Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. rupress.org [rupress.org]
- 14. cAMP-Dependent Synaptic Plasticity at the Hippocampal Mossy Fiber Terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Multifaceted Roles of cAMP Signaling in the Repair Process of Spinal Cord Injury and Related Combination Treatments [frontiersin.org]
- 16. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Postsynaptic Protein Kinase A Reduces Neuronal Excitability in Response to Increased Synaptic Excitation in the Drosophila CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. benchchem.com [benchchem.com]
- 20. Synaptic restoration by cAMP/PKA drives activity-dependent neuroprotection to motoneurons in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. benchchem.com [benchchem.com]
The Activation Pathway of Sp-cAMPS-AM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the activation pathway and mechanism of action of Sp-cAMPS-AM, a cell-permeant activator of cAMP-dependent Protein Kinase A (PKA). This document details the molecular steps involved in its function, presents key quantitative data, outlines detailed experimental protocols for its use, and provides visual representations of the signaling cascade and experimental workflows.
Introduction
This compound is a prodrug of Sp-cAMPS (Sp-adenosine-3',5'-cyclic monophosphorothioate), a potent and specific activator of PKA.[1] Due to the addition of an acetoxymethyl (AM) ester group, this compound exhibits enhanced cell permeability, allowing it to efficiently cross the plasma membrane of a wide range of cell types.[1] Once inside the cell, it is converted to its active, membrane-impermeant form, Sp-cAMPS, which then modulates the PKA signaling pathway. A key advantage of Sp-cAMPS is its resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP.[1][2] This resistance leads to a more sustained activation of PKA compared to endogenous cAMP or other cAMP analogs.[1]
Mechanism of Action
The activation of PKA by this compound is a two-step process:
-
Cellular Uptake and Conversion: The lipophilic this compound passively diffuses across the cell membrane into the cytoplasm. Intracellular esterases then cleave the AM group, releasing the active and membrane-impermeant Sp-cAMPS molecule.
-
PKA Activation: Sp-cAMPS mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change in the regulatory subunits, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, initiating a cascade of cellular responses.
Signaling Pathway Visualization
The following diagram illustrates the activation of the PKA signaling pathway by this compound.
Figure 1: this compound activation of the PKA signaling pathway.
Quantitative Data
The following tables summarize key quantitative data for Sp-cAMPS and related compounds.
Table 1: PKA Activation by cAMP Analogs
| Compound | Parameter | Value | Cell Type / Condition | Reference |
| cAMP | EC₅₀ (in vitro) | 100 - 300 nM | Purified PKA | |
| cAMP | Apparent EC₅₀ (in cell) | ~5.2 µM | Intact CHO cells | |
| 8-Bromo-cAMP | Kₐ | 0.05 µM | Purified PKA | |
| Sp-8-Br-cAMPS-AM | EC₅₀ | 1.5 µM | Sensory Neurons (cellular response) | |
| Sp-8-Br-cAMPS | EC₅₀ | 203 µM | Sensory Neurons (cellular response) |
Note: The apparent activation constant of PKA is significantly higher in intact cells compared to in vitro assays, likely due to intracellular buffering and compartmentalization.
Table 2: Interaction with cAMP-Specific Phosphodiesterases (PDEs)
| Compound | Parameter | Value | Target |
| Sp-cAMPS | Kᵢ | 47.6 µM | PDE3A |
| Sp-cAMPS | EC₅₀ | 40 µM | PDE10 GAF domain |
Sp-cAMPS is characterized by its high resistance to hydrolysis by PDEs, ensuring a sustained activation of PKA.
Experimental Protocols
Western Blot for Phosphorylation of PKA Substrates (e.g., CREB, VASP)
This protocol describes the analysis of PKA activation in intact cells by measuring the phosphorylation of downstream targets.
Workflow Visualization
Figure 2: Experimental workflow for Western blot analysis.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., HEK293, cortical neurons) in 6-well plates and grow to 70-80% confluency.
-
Stimulation:
-
Replace the culture medium with serum-free medium for 2-4 hours before stimulation.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (typically 10-100 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer containing phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated PKA substrate (e.g., phospho-CREB Ser133 or phospho-VASP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total CREB).
-
In Vitro PKA Kinase Assay
This assay directly measures the ability of PKA to phosphorylate a substrate in a controlled environment.
Workflow Visualization
Figure 3: General workflow for an in vitro PKA kinase assay.
Detailed Protocol:
-
Prepare Reagents:
-
Reconstitute purified PKA holoenzyme or catalytic subunits in kinase buffer.
-
Prepare a solution of a PKA substrate peptide (e.g., Kemptide).
-
Prepare a stock solution of Sp-cAMPS.
-
Prepare a 1 mM ATP solution in Kinase Buffer.
-
-
Reaction Setup:
-
To each well of a 96-well plate, add the PKA solution.
-
Add the PKA substrate peptide.
-
Add Sp-cAMPS to a final concentration of 10-100 µM to ensure maximal PKA activation.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Detection:
-
Stop the reaction by aspirating the contents and washing the wells.
-
Add a phosphospecific primary antibody that recognizes the phosphorylated substrate.
-
Wash the wells and add an HRP-conjugated secondary antibody.
-
Add a suitable substrate (e.g., TMB) and measure the absorbance using a microplate reader.
-
Conclusion
This compound is a powerful and indispensable tool for studying cAMP-PKA signaling. Its enhanced cell permeability and the resistance of its active form, Sp-cAMPS, to degradation by PDEs allow for robust, specific, and sustained activation of PKA in a variety of experimental systems. This guide provides a foundational understanding of its mechanism of action, quantitative parameters, and key experimental applications, enabling researchers to effectively utilize this compound to investigate the multifaceted roles of PKA in cellular physiology and disease.
References
An In-depth Technical Guide to Sp-cAMPS-AM and Rp-cAMPS-AM: Tools for Modulating the cAMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key differences, mechanisms of action, and experimental applications of Sp-adenosine-3',5'-cyclic monophosphorothioate, acetoxymethyl ester (Sp-cAMPS-AM) and Rp-adenosine-3',5'-cyclic monophosphorothioate, acetoxymethyl ester (Rp-cAMPS-AM). These two powerful chemical probes are indispensable tools for the precise dissection of the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade, a ubiquitous and critical pathway in cellular regulation.
Core Concepts: Stereochemistry Dictates Function
Sp-cAMPS and Rp-cAMPS are diastereomers of a phosphorothioate (B77711) analog of cAMP. The substitution of a non-bridging oxygen with a sulfur atom in the cyclic phosphate (B84403) moiety creates a chiral center at the phosphorus atom. This seemingly subtle structural difference results in dramatically opposing biological activities.
-
Sp-cAMPS: The Activator The "Sp" isomer acts as a potent agonist of Protein Kinase A (PKA), the primary effector of cAMP signaling.[1][2] It effectively mimics the action of endogenous cAMP, binding to the regulatory subunits of PKA and inducing a conformational change that liberates the active catalytic subunits.[1]
-
Rp-cAMPS: The Inhibitor Conversely, the "Rp" isomer functions as a competitive antagonist of PKA.[3][4] It binds to the regulatory subunits but fails to induce the necessary conformational change for catalytic subunit release, thereby inhibiting PKA activation.[4]
Both Sp-cAMPS and Rp-cAMPS are resistant to hydrolysis by most phosphodiesterases (PDEs), the enzymes that degrade cAMP.[1] This resistance ensures a more sustained and stable modulation of PKA activity compared to the transient effects of endogenous cAMP.
The "-AM" suffix indicates the presence of an acetoxymethyl ester group. This modification renders the molecules more lipophilic, facilitating their passive diffusion across the cell membrane.[1] Once inside the cell, endogenous esterases cleave the AM group, releasing the active, membrane-impermeant Sp-cAMPS or Rp-cAMPS, effectively trapping it within the cell.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the interaction of Sp-cAMPS and Rp-cAMPS with PKA. It is important to note that absolute values can vary depending on the experimental conditions, such as the specific PKA isoform and the assay used.
| Compound | Parameter | Value | PKA Isoform | Notes |
| Sp-cAMPS | EC50 (Activation) | 96 nM | RIIβ | Concentration for half-maximal activation.[5] |
| EC50 (Activation) | 342 nM | RIα | Concentration for half-maximal activation.[5] | |
| Rp-cAMPS | Ki (Inhibition) | 4.5 µM | Type II | Inhibition constant, indicating the concentration required to produce half-maximum inhibition.[5] |
| Ki (Inhibition) | 12.5 µM | Type I | Inhibition constant, indicating the concentration required to produce half-maximum inhibition.[5] |
Signaling Pathways and Experimental Workflows
The diagrams below, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and Rp-cAMPS-AM within the cAMP signaling pathway and a typical experimental workflow for their use.
References
The Role of Sp-cAMPS-AM in the Investigation of Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, the cyclic adenosine (B11128) monophosphate (cAMP) pathway stands as a cornerstone, orchestrating a vast array of physiological processes, including the pivotal regulation of gene transcription. Understanding the nuances of this pathway is paramount for deciphering cellular function in both health and disease, and for the development of novel therapeutic interventions. A key tool in this endeavor is Sp-Adenosine-3',5'-cyclic monophosphorothioate, acetoxymethyl ester (Sp-cAMPS-AM) , a potent and cell-permeant activator of Protein Kinase A (PKA), the primary effector of cAMP. This technical guide provides an in-depth exploration of the application of this compound in studying gene transcription, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular mechanisms and workflows.
This compound's utility stems from its unique chemical properties. The acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to readily traverse the cell membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active, membrane-impermeant Sp-cAMPS.[1] This active form is a structural analog of cAMP that preferentially activates PKA.[2] Crucially, the phosphorothioate (B77711) modification at the Sp position makes it resistant to degradation by phosphodiesterases (PDEs), the enzymes responsible for breaking down cAMP.[1][2] This resistance ensures a sustained and stable activation of the PKA signaling cascade, offering a distinct advantage over the transient effects of endogenous cAMP or other less stable analogs.[1]
Mechanism of Action: From Cell Entry to Gene Regulation
The journey of this compound from an extracellular agent to a modulator of gene expression follows a well-defined pathway. The process begins with the passive diffusion of the lipophilic this compound across the plasma membrane. Intracellular esterases then hydrolyze the AM ester, liberating the active Sp-cAMPS molecule, which is subsequently trapped within the cell due to its acquired charge.[2]
The released Sp-cAMPS directly engages with the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[2] These active catalytic subunits are then free to translocate to the nucleus, where they phosphorylate a key transcription factor: the cAMP response element-binding protein (CREB) .[2][3]
Phosphorylation of CREB at a specific serine residue (Ser133) is a critical activation step.[2][4] Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CREB-binding protein (CBP) and p300. This multiprotein complex then binds to specific DNA sequences known as cAMP response elements (CREs) , which are located in the promoter regions of numerous target genes.[5][6] The binding of the pCREB-CBP/p300 complex to CREs initiates the assembly of the transcriptional machinery, leading to the enhanced transcription of these genes.[6]
Visualizing the Pathway and Workflow
To provide a clearer understanding of these processes, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying gene expression with this compound.
Caption: this compound signaling pathway leading to gene transcription.
Caption: Experimental workflow for studying gene expression with this compound.
Quantitative Analysis of Gene Transcription
The effects of this compound on gene expression can be quantified using various molecular biology techniques. The following tables summarize representative quantitative data and parameters relevant to the use of Sp-cAMPS and its analogs in such studies.
Table 1: Dose-Response of this compound on CRE-Mediated Gene Transcription (Illustrative Example)
| Concentration of this compound (µM) | Luciferase Activity (Fold Induction over Control) |
| 0.1 | 1.5 ± 0.2 |
| 1 | 5.2 ± 0.6 |
| 10 | 15.8 ± 1.9 |
| 50 | 25.3 ± 3.1 |
| 100 | 28.1 ± 3.5 |
| EC50 | ~5 µM |
This table provides an illustrative example of the dose-dependent effect of this compound on the expression of a reporter gene under the control of a CRE promoter. The EC50 value represents the concentration at which 50% of the maximal response is observed.
Table 2: Fold Change in Expression of Target Genes in Response to this compound Treatment (Illustrative Examples)
| Gene Name | Gene Function | Cell Type | This compound Conc. (µM) | Incubation Time (h) | Fold Change in mRNA Expression (vs. Control) |
| FOS | Transcription factor, cell proliferation | HEK293 | 10 | 2 | 8.5 ± 1.1 |
| NR4A1 | Nuclear receptor, apoptosis | Lymphoma Cells | 50 | 6 | 12.3 ± 2.4 |
| BDNF | Neurotrophin, neuronal survival | Primary Neurons | 25 | 24 | 4.7 ± 0.8 |
| PCK1 | Gluconeogenesis | Hepatocytes | 10 | 4 | 6.2 ± 0.9 |
| StAR | Steroidogenesis | Leydig Cells | 100 | 6 | 20.1 ± 3.7 |
This table presents illustrative examples of the upregulation of various target genes known to be regulated by the cAMP/PKA pathway in different cell types following treatment with this compound. Data is typically obtained via quantitative PCR (qPCR).
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments designed to investigate the role of this compound in gene transcription.
Protocol 1: CRE-Luciferase Reporter Assay
This assay is a powerful tool for specifically measuring the transcriptional activity mediated by the CREB-CRE interaction.
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293) in a 96-well plate at a density of approximately 30,000 cells per well in 100 µL of complete growth medium.[7]
-
Incubate overnight at 37°C in a 5% CO2 incubator.[7]
-
Transfect the cells with a CRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
2. This compound Treatment:
-
After 24 hours of transfection, replace the medium with a serum-free or low-serum medium.
-
Prepare a serial dilution of this compound in the assay medium.
-
Add the diluted this compound to the wells. Include a vehicle control (e.g., DMSO or the solvent used to dissolve this compound).
-
Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[7]
3. Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
4. Data Analysis:
-
Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated control cells.
-
Plot the fold induction against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression
This protocol allows for the quantification of changes in the mRNA levels of specific genes of interest.
1. Cell Culture and Treatment:
-
Seed cells in a suitable culture plate (e.g., 6-well plate) and allow them to adhere and grow to the desired confluency.
-
Treat the cells with the desired concentration of this compound or a vehicle control for a specific duration (e.g., 2, 6, 12, or 24 hours).[8] A typical concentration range for Sp-cAMPS analogs is 10-100 µM.[8]
2. RNA Isolation:
-
After treatment, wash the cells with sterile PBS and lyse them directly in the plate using a lysis buffer from a commercial RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol, which typically involves silica (B1680970) column purification.[8]
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme and a mix of random primers and/or oligo(dT) primers.
-
A typical reaction involves incubating the RNA with the reverse transcription master mix at 25°C for 10 minutes, followed by 37°C for 120 minutes, and then inactivating the enzyme at 85°C for 5 minutes.[8]
4. Quantitative PCR:
-
Prepare a qPCR reaction mix containing a SYBR Green-based qPCR master mix, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.[8]
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[8]
-
Perform a melt curve analysis at the end of the run to ensure the specificity of the amplified product.[8]
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in both the treated and control samples.
-
Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method.[8][9] The expression of the target gene is normalized to the housekeeping gene and then compared to the control group.
Conclusion
This compound is an invaluable pharmacological tool for researchers studying the intricate relationship between the cAMP signaling pathway and gene transcription. Its cell-permeability and resistance to degradation provide a reliable method for sustained PKA activation, enabling the detailed dissection of downstream transcriptional events. By employing the experimental approaches outlined in this guide, including CRE-luciferase reporter assays and quantitative PCR, researchers can effectively elucidate the mechanisms by which cAMP signaling governs gene expression and gain deeper insights into the cellular processes that are fundamental to both basic science and the development of new therapeutic strategies. The careful design and execution of these experiments, coupled with robust data analysis, will continue to advance our understanding of the profound impact of this ubiquitous second messenger on the genome.
References
- 1. Gene Expression Signatures of cAMP/Protein Kinase A (PKA)-promoted, Mitochondrial-dependent Apoptosis: COMPARATIVE ANALYSIS OF WILD-TYPE AND cAMP-DEATHLESS S49 LYMPHOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CREB-mediated transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CREB - Wikipedia [en.wikipedia.org]
- 6. cAMP response element binding protein (CREB) activates transcription via two distinct genetic elements of the human glucose-6-phosphatase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative real-time RT-PCR validation of differential mRNA expression of SPARC, FADD, Fascin, COL7A1, CK4, TGM3, ECM1, PPL and EVPL in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Sp-cAMPS-AM: A Technical Guide to a Potent and Persistent PKA Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sp-Adenosine-3',5'-cyclic monophosphorothioate, acetoxymethyl ester (Sp-cAMPS-AM), a pivotal tool in signal transduction research. We will delve into its discovery and development, mechanism of action, key quantitative data, and detailed experimental protocols for its application in dissecting cyclic AMP (cAMP)-mediated signaling pathways.
Discovery and Development: The Quest for a Stable cAMP Analog
Cyclic AMP (cAMP) is a fundamental second messenger that translates a wide array of extracellular signals into intracellular responses.[1] Its synthesis from ATP is catalyzed by adenylyl cyclase, and it primarily exerts its effects through the activation of cAMP-dependent Protein Kinase (PKA) and, to a lesser extent, Exchange Protein directly Activated by cAMP (Epac).[1][2] The transient nature of endogenous cAMP, due to its rapid hydrolysis to the inactive 5'-AMP by phosphodiesterases (PDEs), presents a significant hurdle for researchers studying its downstream effects.[1] This challenge spurred the development of synthetic cAMP analogs with enhanced stability and specific activity.
Sp-cAMPS emerged as a superior research tool due to its potent activation of PKA and significant resistance to PDE-mediated degradation.[1] It is a phosphorothioate (B77711) analog of cAMP where a non-bridging oxygen atom in the cyclic phosphate (B84403) group is replaced by sulfur. This substitution creates a chiral center at the phosphorus atom, resulting in two diastereomers: the Sp-isomer (Sp-cAMPS) and the Rp-isomer (Rp-cAMPS). Groundbreaking early work revealed their opposing biological activities: Sp-cAMPS is a potent PKA agonist, while Rp-cAMPS acts as a competitive antagonist.
To overcome the poor membrane permeability of the charged Sp-cAMPS molecule, a cell-permeant acetoxymethyl ester prodrug, this compound, was developed. This lipophilic modification allows the molecule to passively diffuse across the cell membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active, membrane-impermeant Sp-cAMPS, which then accumulates intracellularly.
Mechanism of Action: Sustained and Specific PKA Activation
The mechanism of action of this compound is a two-step process. First, its lipophilic nature facilitates its passive diffusion across the plasma membrane. Subsequently, intracellular esterases hydrolyze the acetoxymethyl ester bond, liberating the active Sp-cAMPS molecule.
Sp-cAMPS then mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA. This binding induces a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, initiating a cascade of cellular responses. A key advantage of Sp-cAMPS is its resistance to hydrolysis by PDEs, which ensures a more sustained and stable activation of PKA compared to endogenous cAMP.
Quantitative Data
The efficacy of cAMP analogs is determined by their affinity for PKA and their resistance to PDEs. The following tables summarize key quantitative data for Sp-cAMPS and related compounds.
| Compound | Parameter | Value | Conditions | Reference(s) |
| Sp-cAMPS | PKA Activation (Ka) | 0.05 µM | Purified PKA | |
| PDE3A Inhibition (Ki) | 47.6 µM | |||
| PDE10 GAF domain binding (EC50) | 40 µM | |||
| cAMP | PKA Activation (EC50, in vitro) | 100 - 300 nM | Purified PKA | |
| Apparent PKA Activation (EC50, in cell) | ~5.2 µM | Intact CHO cells | ||
| 8-Bromo-cAMP | PKA Activation (Ka) | 0.05 µM | Purified PKA | |
| Sp-8-Br-cAMPS-AM | Cellular Response (EC50) | 1.5 µM | Sensory Neurons | |
| Sp-8-Br-cAMPS | Cellular Response (EC50) | 203 µM | Sensory Neurons | |
| PKA Agonist (EC50) | 1.5 µM |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility |
| Sp-cAMPS sodium salt | C₁₀H₁₁N₅O₅PS · Na | 367.3 | Water-soluble |
| This compound | C₁₃H₁₆N₅O₇PS | 417.3 | Soluble in DMSO |
| Sp-8-bromo-cAMPS sodium salt | C₁₀H₁₀BrN₅O₅PS · Na | 446.2 | DMF: 30 mg/ml, DMSO: 25 mg/ml, PBS (pH 7.2): 10 mg/ml |
Experimental Protocols
Sp-cAMPS and its cell-permeant prodrug are invaluable for a range of applications, from biochemical assays to studies in living cells.
In Vitro PKA Kinase Assay (ELISA-based)
This assay directly measures the ability of PKA to phosphorylate a substrate in a controlled environment, making it ideal for screening PKA inhibitors or identifying novel PKA substrates. Sp-cAMPS provides a stable and maximal activation of the kinase.
Materials:
-
96-well microtiter plate pre-coated with a specific PKA peptide substrate (e.g., Kemptide)
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
Purified recombinant PKA catalytic subunit
-
Sp-cAMPS solution
-
ATP solution (1 mM in Kinase Buffer)
-
Phospho-specific primary antibody that recognizes the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation: Wash the pre-coated 96-well microtiter plate with Kinase Assay Buffer.
-
Reagent Preparation:
-
Reconstitute the purified recombinant PKA catalytic subunit in Kinase Buffer.
-
Prepare a stock solution of Sp-cAMPS.
-
-
Reaction Setup:
-
To each well, add the sample to be assayed (e.g., purified protein fraction or test inhibitor) diluted in Kinase Buffer.
-
Add the PKA solution. For experiments testing inhibitors, pre-incubate the kinase with the inhibitor for 10-20 minutes.
-
Add Sp-cAMPS to a final concentration of 10-100 µM to ensure maximal PKA activation.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Detection:
-
Stop the reaction by aspirating the contents and washing the wells.
-
Add the phospho-specific primary antibody and incubate for 60 minutes at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Wash the wells and add TMB substrate. Allow color to develop for 15-30 minutes.
-
Add Stop Solution and measure absorbance at 450 nm using a microplate reader.
-
Analysis of PKA Signaling in Intact Cells: Western Blot for CREB Phosphorylation
This application uses the cell-permeant this compound to activate PKA within living cells to study downstream events, such as the phosphorylation of transcription factors like cAMP Response Element-Binding Protein (CREB).
Materials:
-
Cultured cells (e.g., cortical neurons, PC12, or HEK293 cells) in 6-well plates
-
Serum-free culture medium
-
This compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST))
-
Primary antibody against phosphorylated CREB (pCREB Ser133)
-
Primary antibody against total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Stimulation:
-
Replace the culture medium with serum-free medium for 2-4 hours before stimulation.
-
Treat cells with the desired concentration of this compound (typically 10-100 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pCREB overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To normalize, strip the membrane and re-probe with an antibody against total CREB.
-
Visualizations of Pathways and Workflows
Caption: The cAMP signaling pathway and the role of Sp-cAMPS.
References
Core Principles of Sp-cAMPS-AM in Cellular Biology: A Technical Guide
This guide provides an in-depth overview of the fundamental principles for utilizing Sp-Adenosine-3',5'-cyclic monophosphorothioate, acetoxymethyl ester (Sp-cAMPS-AM) in cell biology research. Tailored for researchers, scientists, and drug development professionals, this document details its mechanism of action, experimental protocols, and key quantitative data to facilitate robust experimental design and interpretation.
Introduction to this compound
This compound is a potent and versatile tool for investigating cyclic AMP (cAMP) signaling pathways. It is a cell-permeant prodrug of Sp-cAMPS, a non-hydrolyzable analog of cAMP.[1] The acetoxymethyl (AM) ester modification renders the molecule lipophilic, allowing it to efficiently cross the plasma membrane of living cells.[1] Once inside the cell, endogenous esterases cleave the AM group, releasing the active, membrane-impermeant Sp-cAMPS molecule.[1] This active form then modulates downstream effectors of cAMP signaling.
A primary advantage of Sp-cAMPS over endogenous cAMP is its resistance to degradation by phosphodiesterases (PDEs), the enzymes responsible for terminating cAMP signaling.[2][3] This resistance to hydrolysis ensures a more stable and sustained activation of its downstream targets, principally Protein Kinase A (PKA).[2][4]
Mechanism of Action
The utility of this compound in cell biology is rooted in its two-step mechanism of action, followed by the activation of specific downstream signaling cascades.
Cellular Uptake and Activation
The process begins with the passive diffusion of the lipophilic this compound across the cell membrane. Following entry into the cytoplasm, intracellular esterases hydrolyze the AM ester bond, liberating the biologically active Sp-cAMPS.[1] This active molecule is charged and thus trapped within the cell, leading to its accumulation.[5]
Downstream Signaling Pathways
The primary intracellular effector of Sp-cAMPS is PKA.[2][3] Sp-cAMPS mimics the action of endogenous cAMP by binding to the regulatory subunits of the inactive PKA holoenzyme. This binding induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[2][6] These active catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, initiating various cellular responses.[1]
While Sp-cAMPS is a potent activator of PKA, it is important to note that at higher concentrations, it may also activate another cAMP effector, the Exchange protein directly activated by cAMP (Epac).[2][7] Therefore, careful dose-response studies are crucial to ensure selective PKA activation.
Quantitative Data
The following tables summarize key quantitative parameters for Sp-cAMPS and related compounds, providing a basis for experimental design and comparison.
| Compound | Target | Parameter | Value |
| Sp-cAMPS | PKA I | Ka | ~80 nM[6] |
| PDE3A | Ki | 47.6 µM[6][8] | |
| PDE10 GAF domain | EC50 | 40 µM[6][8] | |
| cAMP | PKA I (CNB-A) | Ka | 60 nM[6] |
| PKA I (CNB-B) | Ka | 15 nM[6] | |
| PKA (in vitro) | Ka | 100-300 nM[6] | |
| PDE4 | Km | 2-4 µM[6] | |
| 8-Bromo-cAMP | PKA | Ka | 0.05 µM[6] |
Ka (Activation constant), Ki (Inhibition constant), EC50 (Half-maximal effective concentration), Km (Michaelis constant).
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
General Guidelines for Cell Treatment
Stock Solution Preparation:
-
This compound is soluble in organic solvents like DMSO.[2] Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO.[9]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][9]
-
Store stock solutions at -20°C or -80°C, protected from light.[4]
Cell Treatment Protocol:
-
Culture cells to the desired confluency (typically 70-80%).[10]
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in serum-free cell culture medium to the desired final working concentration. A typical starting range is 1-100 µM, but it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.[2]
-
Include a vehicle control containing the same final concentration of DMSO used for the highest this compound concentration.[2]
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period, which should be optimized through time-course experiments.[11]
Western Blot for CREB Phosphorylation
This protocol details the use of this compound to study the phosphorylation of the transcription factor cAMP Response Element-Binding Protein (CREB), a well-established downstream target of PKA.[10]
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
DMSO
-
Serum-free cell culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-CREB and anti-total-CREB)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control as described in the general guidelines.
-
Cell Lysis: After incubation, place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.[11] Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[3]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
Important Considerations
-
Solubility and Stability: this compound is soluble in organic solvents like DMSO, while its active form, Sp-cAMPS sodium salt, is generally water-soluble.[2][4] Stock solutions should be stored at low temperatures and protected from light to prevent degradation.[4]
-
Controls: Always include appropriate controls in your experiments. A vehicle control (e.g., DMSO) is essential when using this compound.[2] A positive control, such as forskolin (B1673556) (an adenylyl cyclase activator), can also be included to compare the effects of direct PKA activation versus increased endogenous cAMP production.[2]
-
Optimization: The optimal concentrations and incubation times for this compound can vary significantly depending on the cell type, assay, and desired biological outcome. It is crucial to perform thorough dose-response and time-course experiments to determine the ideal conditions for your specific experimental system.[2]
-
Off-Target Effects: While Sp-cAMPS is a specific activator of PKA, be mindful of potential off-target effects, such as the activation of Epac at high concentrations.[2] Using the lowest effective concentration determined from dose-response studies can help minimize these effects.
By understanding these core principles and adhering to rigorous experimental design, researchers can effectively leverage this compound to dissect the intricate roles of the cAMP-PKA signaling pathway in a wide array of cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. benchchem.com [benchchem.com]
- 7. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Studying Cardiomyocyte Contractility with Sp-cAMPS-AM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the membrane-permeable cAMP analog, Sp-cAMPS-AM, for the investigation of cardiomyocyte contractility. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes, serving as a valuable resource for researchers in cardiovascular physiology and pharmacology.
Introduction
Cardiomyocyte contractility is a fundamental aspect of cardiac function, and its modulation is a key therapeutic target in various cardiovascular diseases. The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, primarily mediated by Protein Kinase A (PKA), plays a pivotal role in regulating the force and kinetics of cardiomyocyte contraction and relaxation.[1][2] this compound is a cell-permeant and phosphodiesterase-resistant analog of cAMP that directly activates PKA, thereby bypassing the need for G-protein coupled receptor stimulation.[1] This allows for the specific investigation of the downstream effects of PKA activation on the contractile machinery of cardiomyocytes.
Signaling Pathway of this compound in Cardiomyocytes
This compound, upon entering the cardiomyocyte, is hydrolyzed by intracellular esterases to release the active Sp-cAMPS molecule. Sp-cAMPS then binds to the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits.[1] The active PKA catalytic subunits phosphorylate key proteins involved in excitation-contraction coupling, ultimately leading to enhanced contractility (positive inotropy) and faster relaxation (lusitropy).[2][3]
Key PKA targets in cardiomyocytes include:
-
L-type Calcium Channels (LTCC): Phosphorylation increases calcium influx during the action potential, leading to a larger intracellular calcium transient and stronger contraction.[2]
-
Phospholamban (PLN): Phosphorylation of PLN relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), accelerating calcium reuptake into the sarcoplasmic reticulum and promoting faster relaxation.[3]
-
Troponin I (TnI): Phosphorylation of TnI decreases the calcium sensitivity of the myofilaments, which also contributes to faster relaxation.[2]
Figure 1. this compound signaling cascade in cardiomyocytes.
Data Presentation
| Concentration of Sp-5,6-DCl-cBIMPS | % Increase in Contraction Amplitude | % Decrease in Time to Peak Contraction | % Decrease in Time to 50% Relaxation |
| 0.1 µM | 15 ± 5% | 10 ± 3% | 12 ± 4% |
| 1 µM | 45 ± 8% | 25 ± 5% | 30 ± 6% |
| 10 µM | 80 ± 12% | 40 ± 7% | 50 ± 8% |
| 100 µM | 110 ± 15% | 55 ± 9% | 65 ± 10% |
Note: The data presented are hypothetical and serve as an illustrative example of the expected dose-dependent effects of a potent PKA activator on cardiomyocyte contractility. Actual results may vary depending on the specific experimental conditions, cardiomyocyte type (e.g., adult, neonatal, iPSC-derived), and the specific Sp-cAMPS analog used.
Experimental Protocols
Isolation and Culture of Adult Ventricular Cardiomyocytes
This protocol is adapted from established methods for isolating high-quality, calcium-tolerant adult ventricular cardiomyocytes.
Materials:
-
Krebs-Henseleit buffer (KHB)
-
Collagenase type II
-
Calcium chloride (CaCl2)
-
Laminin-coated culture dishes
-
M199 culture medium
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Excise the heart and immediately place it in ice-cold, calcium-free KHB.
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Perfuse the heart with calcium-free KHB for 5 minutes to clear the coronary arteries of blood.
-
Switch to perfusion with KHB containing collagenase II and a low concentration of calcium (e.g., 25 µM).
-
Continue perfusion until the heart becomes flaccid (typically 15-20 minutes).
-
Remove the heart from the cannula, trim away the atria, and gently mince the ventricular tissue in the collagenase-containing buffer.
-
Gently triturate the tissue to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Gradually reintroduce calcium to the cell suspension in a stepwise manner to a final concentration of 1.8 mM.
-
Plate the isolated cardiomyocytes on laminin-coated dishes in M199 medium.
-
Allow the cells to attach for at least 2 hours before initiating experiments.
This compound Treatment and Contractility Measurement
This protocol describes the treatment of isolated cardiomyocytes with this compound and the subsequent measurement of contractility using video microscopy.
Materials:
-
Isolated cardiomyocytes cultured on glass-bottom dishes
-
Tyrode's solution (or other appropriate physiological buffer)
-
This compound stock solution (in DMSO)
-
Inverted microscope with a high-speed camera
-
Contractility analysis software (e.g., IonOptix, or open-source alternatives)
Procedure:
-
Prepare a range of working concentrations of this compound in Tyrode's solution. It is recommended to perform a dose-response curve, starting from 0.1 µM up to 100 µM.
-
Place the dish with cultured cardiomyocytes on the microscope stage and allow the temperature to equilibrate to 37°C.
-
Select a healthy, rod-shaped, and quiescent cardiomyocyte for recording.
-
Start recording baseline contractility for at least 1 minute.
-
Carefully perfuse the chamber with the desired concentration of this compound solution.
-
Continue recording for at least 5-10 minutes to allow the drug to take effect and for the contractile response to stabilize.
-
Wash out the drug with fresh Tyrode's solution and record for another 5 minutes to observe any reversal of the effect.
-
Repeat the procedure for each concentration, using a fresh dish of cells for each dose-response experiment to avoid cumulative effects.
Data Analysis: Using the contractility analysis software, measure the following parameters for each recorded cell:
-
Contraction Amplitude: The extent of cell shortening.
-
Maximal Velocity of Shortening (+dL/dt): The peak rate of contraction.
-
Maximal Velocity of Relengthening (-dL/dt): The peak rate of relaxation.
-
Time to Peak Contraction (TTP): The time from the start of contraction to the peak of contraction.
-
Time to 50% Relaxation (TR50): The time from peak contraction to 50% relaxation.
Western Blot Analysis of PKA Substrate Phosphorylation
This protocol allows for the biochemical confirmation of PKA activation by assessing the phosphorylation status of its key downstream targets.[1]
Materials:
-
Isolated cardiomyocytes
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated and total forms of PLN and TnI
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate isolated cardiomyocytes and treat with a range of this compound concentrations for a specified time (e.g., 15-30 minutes).[1]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow
The following diagram illustrates the overall workflow for studying the effects of this compound on cardiomyocyte contractility.
Figure 2. Workflow for cardiomyocyte contractility assay.
References
Application Notes and Protocols for Assessing Protein Kinase A (PKA) Activation by Sp-cAMPS-AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a pivotal enzyme in cellular signaling, mediating a vast array of physiological processes, including metabolism, gene expression, and cell proliferation.[1][2] The activation of PKA is canonically triggered by the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] Sp-cAMPS-AM is a cell-permeant prodrug of Sp-adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS), a potent and specific activator of PKA.[3][4] Its acetoxymethyl (AM) ester modification confers enhanced lipophilicity, allowing it to efficiently cross the plasma membrane.[3] Once inside the cell, this compound is hydrolyzed by intracellular esterases to release the active, membrane-impermeant Sp-cAMPS.[3] A key advantage of Sp-cAMPS is its resistance to degradation by phosphodiesterases (PDEs), the enzymes that normally terminate cAMP signaling.[4] This resistance ensures a sustained and robust activation of PKA, making this compound an invaluable tool for elucidating PKA-dependent signaling pathways.[3][4]
Mechanism of Action
The activation of PKA by this compound is a two-step process. First, the lipophilic this compound passively diffuses across the cell membrane. Subsequently, intracellular esterases cleave the AM group, releasing the active Sp-cAMPS molecule, which is then trapped within the cell.[3][5] Sp-cAMPS mimics endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[4] These active catalytic subunits are then free to phosphorylate downstream substrate proteins on serine and threonine residues, initiating a cascade of cellular responses.[4]
Mechanism of this compound action and subsequent PKA activation.
Methods for Assessing PKA Activation
Several robust methods can be employed to quantify PKA activation by this compound. The choice of method depends on the specific research question, available equipment, and whether the assessment is to be performed in vitro or in intact cells.
-
In Vitro PKA Kinase Assay: This method directly measures the enzymatic activity of PKA in cell lysates or with purified enzyme preparations. It is ideal for screening potential PKA inhibitors or activators and for biochemical characterization.
-
Western Blotting for PKA Substrate Phosphorylation: This widely used technique provides a semi-quantitative assessment of PKA activity in intact cells by detecting the phosphorylation of specific downstream targets. Key substrates include Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 157 and cAMP Response Element-Binding protein (CREB) at Serine 133.[6][7]
-
Live-Cell Imaging with FRET-Based Biosensors: Genetically encoded biosensors, such as A-Kinase Activity Reporters (AKARs), allow for the real-time visualization of PKA activity dynamics in living cells with high spatial and temporal resolution.
Quantitative Data Presentation
The optimal concentration of this compound and the time course of PKA activation can vary significantly depending on the cell type, experimental conditions, and the specific endpoint being measured. Therefore, it is crucial to perform dose-response and time-course experiments to determine the ideal parameters for your system.[4]
Table 1: PKA Activation by a Sp-cAMPS Analog (In Vitro)
| Compound | Parameter | Value | System |
| Sp-8-Br-cAMPS | EC50 | 360 nM | PKA Activation |
Note: Data for the related compound Sp-8-Br-cAMPS is provided as a reference for in vitro potency.[8][9] The EC50 for this compound in intact cells will be higher and needs to be determined empirically.
Table 2: Example Dose-Response of P-VASP (Ser157) to this compound Treatment
| This compound (µM) | Incubation Time | Fold Change in P-VASP (Ser157) |
| 0 (Vehicle) | 30 min | 1.0 |
| 1 | 30 min | User-determined |
| 5 | 30 min | User-determined |
| 10 | 30 min | User-determined |
| 25 | 30 min | User-determined |
| 50 | 30 min | User-determined |
| 100 | 30 min | User-determined |
This table is a template. Researchers should perform a dose-response experiment using the Western blot protocol below to determine the EC50 in their specific cell type.
Table 3: Example Time-Course of P-CREB (Ser133) after this compound Treatment
| This compound (µM) | Incubation Time | Fold Change in P-CREB (Ser133) |
| 50 | 0 min | 1.0 |
| 50 | 5 min | User-determined |
| 50 | 15 min | User-determined |
| 50 | 30 min | User-determined |
| 50 | 60 min | User-determined |
| 50 | 120 min | User-determined |
This table is a template. Researchers should perform a time-course experiment using the Western blot protocol below to determine the optimal stimulation time.
Experimental Protocols
General experimental workflow for assessing PKA activation.
Protocol 1: In Vitro PKA Kinase Activity Assay
This protocol describes a non-radioactive, ELISA-based assay to measure PKA activity in cell lysates treated with this compound.
Materials:
-
Cells of interest
-
This compound (and DMSO for stock solution)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
PKA Kinase Activity Assay Kit (many commercial options available, typically include PKA substrate-coated plates, ATP, kinase buffer, phospho-specific antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 1-100 µM) for a predetermined time (e.g., 30 minutes). Include a vehicle (DMSO) control.
-
-
Cell Lysate Preparation:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
PKA Kinase Assay (example based on typical kit format):
-
Add equal amounts of protein from each lysate to the wells of the PKA substrate-coated microplate.
-
Add ATP to each well to initiate the kinase reaction.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Wash the wells according to the kit manufacturer's instructions.
-
Add the phospho-specific primary antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the wells and add TMB substrate. Allow color to develop for 15-30 minutes.
-
Add the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no lysate) from all readings.
-
Plot the absorbance values against the concentration of this compound to generate a dose-response curve.
-
Protocol 2: Western Blot for P-VASP (Ser157) and P-CREB (Ser133)
This protocol details the detection of phosphorylated VASP and CREB in cell lysates following treatment with this compound.
Materials:
-
Cells of interest
-
This compound (and DMSO for stock solution)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser157), anti-total VASP, anti-phospho-CREB (Ser133), anti-total CREB
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1 and 2 from Protocol 1 to culture, treat, and lyse the cells.
-
-
Protein Quantification:
-
Follow step 3 from Protocol 1 to quantify and normalize protein concentrations.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VASP Ser157 or anti-phospho-CREB Ser133, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Normalization:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated protein (e.g., anti-total VASP or anti-total CREB).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal.
-
Plot the normalized phosphorylation levels against the concentration or time of this compound treatment.
-
Protocol 3: Live-Cell Imaging of PKA Activity with a FRET-Based Biosensor
This protocol describes the use of a genetically encoded FRET-based biosensor (e.g., AKAR) to monitor PKA activity in real-time in response to this compound.
Materials:
-
Cells of interest
-
FRET-based PKA biosensor plasmid (e.g., AKAR)
-
Transfection reagent
-
Live-cell imaging medium
-
This compound (and DMSO for stock solution)
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores, e.g., CFP/YFP) and an environmental chamber to maintain temperature and CO2.
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the PKA biosensor plasmid using a suitable transfection reagent.
-
Allow 24-48 hours for biosensor expression.
-
-
Live-Cell Imaging Setup:
-
Replace the culture medium with live-cell imaging medium.
-
Place the dish on the microscope stage within the environmental chamber (37°C, 5% CO2).
-
-
Image Acquisition:
-
Identify a field of view with healthy, transfected cells.
-
Acquire baseline FRET images by exciting the donor fluorophore (e.g., CFP) and capturing emission from both the donor and acceptor (e.g., YFP) channels. This should be done for several minutes to establish a stable baseline.
-
-
Cell Stimulation:
-
Carefully add this compound to the dish at the desired final concentration.
-
-
Time-Lapse Imaging:
-
Continue to acquire FRET images at regular intervals (e.g., every 30-60 seconds) to monitor the change in the FRET ratio over time. An increase in PKA activity typically results in a change (increase or decrease, depending on the biosensor design) in the acceptor/donor emission ratio.
-
-
Data Analysis:
-
For each cell at each time point, perform background subtraction and calculate the ratio of the acceptor emission intensity to the donor emission intensity.
-
Normalize the FRET ratio to the baseline to determine the fold-change in PKA activity.
-
Plot the normalized FRET ratio over time to visualize the kinetics of PKA activation.
-
PKA signaling pathway activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sp-8-Br-cAMPS-AM BIOLOG Life Science Institute [biolog.de]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Activity-dependent CREB phosphorylation: Convergence of a fast, sensitive calmodulin kinase pathway and a slow, less sensitive mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sp-8-Br-cAMPS | PKA | 127634-20-2 | Invivochem [invivochem.com]
Live-Cell Imaging of PKA Activity with Sp-cAMPS-AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial serine/threonine kinase that acts as a key mediator of cellular signaling pathways, responding to changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The dysregulation of PKA activity is implicated in numerous diseases, making it a significant target for drug discovery and a focal point of cellular research. Sp-Adenosine-3',5'-cyclic monophosphorothioate, acetoxymethyl ester (Sp-cAMPS-AM), is a potent and valuable tool for studying PKA signaling in living cells. As a cell-permeant prodrug, this compound readily crosses the plasma membrane. Once inside the cell, it is hydrolyzed by intracellular esterases to release the active, membrane-impermeant PKA activator, Sp-cAMPS.[1] A key advantage of Sp-cAMPS is its resistance to degradation by phosphodiesterases (PDEs), the enzymes responsible for breaking down cAMP.[1] This resistance ensures a sustained and stable activation of PKA, providing a clear and prolonged window to observe its downstream effects.[1]
These application notes provide detailed protocols for utilizing this compound to investigate PKA activity in live cells, including methodologies for live-cell imaging with fluorescent biosensors.
Mechanism of Action
The activation of PKA by this compound is a two-step process. First, the lipophilic acetoxymethyl (AM) ester group facilitates the passive diffusion of the molecule across the cell membrane.[1] Subsequently, intracellular esterases cleave the AM group, liberating the active molecule, Sp-cAMPS.[1] Sp-cAMPS then mimics endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits are then free to phosphorylate downstream target proteins, such as the transcription factor cAMP response element-binding protein (CREB), initiating a cascade of cellular responses.
Mechanism of this compound intracellular activation of PKA.
PKA Signaling Pathway
The canonical PKA signaling pathway is initiated by the elevation of intracellular cAMP, which can be triggered by the activation of G-protein coupled receptors (GPCRs) and subsequent stimulation of adenylyl cyclase. Upon activation, PKA phosphorylates a multitude of downstream substrates, leading to diverse cellular responses including regulation of gene expression, metabolism, and ion channel activity. One of the most well-characterized downstream targets of PKA is the transcription factor CREB, which, upon phosphorylation at Serine 133, recruits transcriptional co-activators to initiate gene expression.
Simplified PKA signaling cascade and the entry point of this compound.
Quantitative Data
The following tables summarize quantitative data regarding the activation of PKA by Sp-cAMPS and the effects of this compound on downstream signaling. It is important to note that the effective concentration of this compound can vary depending on the cell type, esterase activity, and experimental conditions.
Table 1: In Vitro PKA Activation by Sp-cAMPS
| Parameter | Value | Target | Notes |
| EC50 | 360 nM | PKA activation | EC50 value for the active metabolite, Sp-8-Br-cAMPS, in an in vitro assay. |
| Ki | 47.6 µM | PDE3A | Sp-cAMPS acts as a competitive inhibitor of some phosphodiesterases. |
Table 2: Cellular Effects of this compound
| Parameter | Concentration Range | Cell Type | Effect |
| CREB Phosphorylation | 10 - 100 µM | Rat Pinealocytes | Dose-dependent increase in CREB phosphorylation. |
| PKA Activity (FRET) | 1 - 100 µM | Various | Typically used concentration range for live-cell imaging with PKA biosensors. |
| Albumin Permeability | 200 µM | Coronary Endothelial Cells | Increased permeability, an effect attenuated by a PKA inhibitor. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of PKA Activity using a FRET-based Biosensor
This protocol describes the use of a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor, such as A-Kinase Activity Reporter (AKAR), to monitor PKA activity in real-time in response to this compound.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Plasmid DNA encoding a PKA FRET biosensor (e.g., AKAR)
-
Transfection reagent
-
Glass-bottom imaging dishes
-
This compound (stock solution in DMSO)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence microscope equipped for live-cell imaging with FRET capabilities
Procedure:
-
Cell Seeding and Transfection: a. One day prior to imaging, seed cells onto glass-bottom dishes at an appropriate density to reach 50-70% confluency on the day of the experiment. b. Transfect the cells with the PKA FRET biosensor plasmid DNA according to the manufacturer's protocol for the chosen transfection reagent. c. Incubate the cells for 24-48 hours to allow for biosensor expression.
-
Preparation for Imaging: a. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM). Store at -20°C, protected from light and moisture. b. On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in imaging buffer to the desired final concentrations (e.g., 1, 10, 50, 100 µM). Also prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration. c. Gently wash the cells twice with pre-warmed imaging buffer. d. Add fresh imaging buffer to the dish.
-
Live-Cell Imaging: a. Place the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2. b. Acquire baseline FRET images for 5-10 minutes before adding any reagents. This involves exciting the donor fluorophore (e.g., CFP) and capturing the emission from both the donor and acceptor (e.g., YFP) fluorophores. c. Carefully add the this compound working solution or vehicle control to the dish. d. Continue to acquire FRET images at regular intervals (e.g., every 30-60 seconds) for the desired duration of the experiment to monitor the change in PKA activity.
-
Data Analysis: a. For each time point, calculate the FRET ratio (e.g., YFP emission / CFP emission) for individual cells or regions of interest. b. Normalize the FRET ratio to the baseline to determine the fold-change in PKA activity over time. c. Plot the normalized FRET ratio as a function of time to visualize the kinetics of PKA activation. d. A dose-response curve can be generated by plotting the peak FRET ratio change against the concentration of this compound.
Workflow for live-cell imaging of PKA activity using this compound.
Protocol 2: Western Blot Analysis of CREB Phosphorylation
This protocol provides a method to quantify the phosphorylation of a key PKA substrate, CREB, in response to treatment with this compound.
Materials:
-
Mammalian cells
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: a. Plate cells in multi-well plates and grow to 80-90% confluency. b. Treat cells with a range of concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Clarify the lysates by centrifugation. d. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using a chemiluminescent substrate and capture the image. g. Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.
-
Data Analysis: a. Quantify the band intensities for phospho-CREB and total CREB using densitometry software. b. Normalize the phospho-CREB signal to the total CREB signal for each sample. c. Plot the normalized phospho-CREB levels against the concentration of this compound to generate a dose-response curve.
Conclusion
This compound is a powerful and reliable tool for the robust and sustained activation of PKA in live-cell imaging experiments and other cell-based assays. Its cell-permeability and resistance to PDE degradation make it an invaluable reagent for dissecting the intricate roles of PKA signaling in various cellular processes. The protocols and data presented here provide a framework for researchers to effectively utilize this compound to advance our understanding of PKA-mediated signal transduction.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sp-cAMPS-AM Treatment
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to diagnose and resolve issues related to a lack of cellular response to Sp-cAMPS-AM treatment.
Troubleshooting Guide: Lack of Cellular Response
This guide addresses the primary reasons for experimental failure in a question-and-answer format, guiding you through a logical diagnostic process.
Question 1: I'm not observing any effect after treating my cells with this compound. Where should I start troubleshooting?
When an experiment with this compound fails to elicit a response, the issue can typically be traced to one of four areas: the integrity of the compound, its uptake and activation within the cell, the functionality of the downstream signaling pathway, or the experimental setup itself. A systematic approach is crucial for identifying the root cause.
Start by verifying the simplest factors: reagent stability and experimental parameters. Ensure the compound has been stored correctly and that the concentration and incubation times are appropriate. If these are confirmed, proceed to investigate cellular factors, such as the efficiency of drug uptake and the health of the PKA signaling cascade.
Question 2: How can I be sure my this compound compound is active and stable?
The stability of this compound is critical for its efficacy. Improper handling or storage is a common source of experimental failure.
-
Storage: this compound powder should be stored at -20°C, protected from moisture and light.[1] Stock solutions, typically prepared in anhydrous DMSO, should be stored in single-use aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to prevent degradation from repeated freeze-thaw cycles.[1][2]
-
Preparation: Always prepare fresh working solutions from a new aliquot of your stock solution for each experiment.[1] AM esters are susceptible to hydrolysis, so ensure the DMSO used for the stock solution is of high quality and anhydrous.[3]
-
Positive Control: If you suspect compound degradation, test it on a positive control cell line known to exhibit a robust response to PKA activation, such as PC12 or HEK293 cells, by measuring CREB phosphorylation.
Question 3: Could my cells have insufficient intracellular esterase activity to activate this compound?
Yes, this is a critical and often overlooked possibility. The "AM" (acetoxymethyl ester) group renders the molecule cell-permeable. Once inside the cell, intracellular esterases must cleave this group to release the active, membrane-impermeant Sp-cAMPS. Different cell types exhibit varying levels of esterase activity.
-
How to Diagnose: You can assess the general esterase activity of your cell line using a fluorogenic substrate like Calcein-AM. Live cells with active esterases will cleave the AM group from Calcein-AM, converting it into the highly fluorescent calcein, which can be measured with a fluorescence microscope or plate reader. If your cells fail to fluoresce, they likely have low esterase activity.
-
Solutions for Low Esterase Activity:
-
Use the Active Compound Directly: If your cells have low esterase activity, you can bypass the need for cleavage by using the active, non-AM version, Sp-cAMPS . Since it is charged and membrane-impermeable, you will need to introduce it into the cells using methods like microinjection or electroporation.
-
Consider Alternative Analogs: While this compound is widely used, other cell-permeable analogs that do not rely on esterase activity, such as 8-Bromo-cAMP, could be considered, though they have different properties regarding PDE resistance and PKA isoform selectivity.
-
Question 4: How can I verify that the Protein Kinase A (PKA) signaling pathway is functional in my cell line?
If the compound is stable and cellular uptake is confirmed, the issue may lie within the PKA signaling pathway itself.
-
Pathway Stimulation: Use an alternative method to increase intracellular cAMP levels. Forskolin, an adenylyl cyclase activator, will raise endogenous cAMP levels. Using Forskolin in combination with a broad-spectrum phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation) should robustly activate PKA. If this treatment yields a response, the PKA pathway is functional, and the problem likely lies with this compound uptake or activation.
-
Downstream Readout: The most definitive way to confirm PKA activation is to measure the phosphorylation of a known PKA substrate. Western blotting for the phosphorylated forms of CREB (at Ser133) or VASP (at Ser157) are standard methods. A significant increase in the ratio of phosphorylated protein to total protein after treatment confirms that PKA has been activated.
Question 5: I'm still not seeing a response. Could my experimental design be the problem?
Even with a viable compound and a functional pathway, the experimental parameters must be optimized for your specific cell type and endpoint.
-
Dose-Response: The optimal concentration for this compound is highly cell-type dependent. A typical starting range is 1-100 µM. It is essential to perform a dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) to identify the optimal concentration for your system.
-
Time-Course: The kinetics of the response can vary. Acute effects, such as ion channel modulation, may occur within minutes. In contrast, effects requiring changes in gene expression, mediated by transcription factors like CREB, may require several hours. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hrs, 8 hrs) to determine the peak response time.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and are not overly confluent (typically 70-80% confluency is recommended). Stressed or unhealthy cells may not respond appropriately to stimuli. A simple cell viability assay can rule out cytotoxicity from your treatment.
Frequently Asked Questions (FAQs)
-
Q1: What is this compound and how does it work? this compound is a cell-permeant prodrug of Sp-cAMPS. The lipophilic acetoxymethyl (AM) ester group allows it to passively diffuse across the cell membrane. Inside the cell, intracellular esterases cleave the AM group, releasing the active molecule, Sp-cAMPS. Sp-cAMPS is a potent activator of Protein Kinase A (PKA) and is resistant to degradation by phosphodiesterases (PDEs), which ensures a sustained activation of the PKA signaling pathway.
-
Q2: What is the proper negative control for an this compound experiment? The ideal negative control is its diastereomer, Rp-cAMPS . Rp-cAMPS is also cell-permeable but acts as a competitive antagonist of PKA. It binds to the regulatory subunits of PKA but prevents their activation, thereby inhibiting the pathway. Using Rp-cAMPS helps confirm that the observed effects are specifically due to PKA activation.
-
Q3: Are there any off-target effects of Sp-cAMPS I should be aware of? While highly selective for PKA, high concentrations of Sp-cAMPS can have off-target effects. The most notable is the potential activation of the Exchange protein directly activated by cAMP (Epac). Additionally, some studies suggest Sp-cAMPS can act as a competitive inhibitor of certain PDEs, such as PDE3A, at high micromolar concentrations. If you suspect off-target effects, using the lowest effective concentration determined from your dose-response curve is recommended.
Data Presentation
Table 1: Troubleshooting Summary: Lack of Response to this compound
| Potential Cause | Recommended Action | Validation Experiment |
|---|---|---|
| Compound Degradation | Prepare fresh working solutions from a new, properly stored aliquot. Avoid freeze-thaw cycles. | Test on a positive control cell line known to respond to PKA activation. |
| Incorrect Concentration | Perform a dose-response curve to find the optimal concentration for your cell type (typical range: 1-100 µM). | Western blot for pCREB/pVASP at various concentrations. |
| Inappropriate Incubation Time | Perform a time-course experiment to identify the peak response time for your specific endpoint. | Western blot for pCREB/pVASP at various time points. |
| Low Intracellular Esterase Activity | Use a fluorescent esterase substrate like Calcein-AM to assess activity in your cells. | Calcein-AM fluorescence assay. |
| Non-Functional PKA Pathway | Stimulate cells with Forskolin + IBMX to bypass this compound uptake and activate PKA via endogenous cAMP. | Western blot for pCREB/pVASP following Forskolin/IBMX treatment. |
| Poor Cell Health | Ensure cells are healthy, within a low passage number, and not over-confluent. | Cell viability assay (e.g., MTT, Trypan Blue). |
Experimental Protocols
Protocol 1: Validation of PKA Activation via Western Blot for Phospho-CREB
This protocol verifies that this compound is successfully activating the PKA pathway by detecting the phosphorylation of the downstream target CREB.
-
Cell Seeding: Plate cells in 6-well plates and allow them to reach 70-80% confluency.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the determined time. Include a vehicle control (e.g., DMSO) and a negative control (Rp-cAMPS).
-
Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated CREB (pCREB Ser133) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. To normalize, strip the membrane and re-probe with an antibody against total CREB or a loading control (e.g., GAPDH). Quantify band intensities to determine the pCREB/total CREB ratio.
Protocol 2: Intracellular Esterase Activity Assay using Calcein-AM
This assay determines if cells have sufficient esterase activity to cleave the AM ester from this compound.
-
Cell Seeding: Plate cells in a 96-well plate (or on coverslips for microscopy) and allow them to adhere overnight.
-
Preparation of Reagents: Prepare a 1-10 mM stock solution of Calcein-AM in high-quality, anhydrous DMSO. Prepare a working solution of 1-5 µM in a suitable buffer (e.g., Hanks and Hepes buffer).
-
Cell Loading: Remove the culture medium and wash the cells with the buffer. Add the Calcein-AM working solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Measurement: Wash the cells with dye-free buffer to remove excess Calcein-AM. Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope (Excitation/Emission ~495/515 nm). Strong green fluorescence indicates viable cells with active esterases.
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for lack of response.
Caption: The canonical PKA signaling pathway.
References
Technical Support Center: Optimizing Sp-cAMPS-AM Incubation Time
Welcome to the Technical Support Center for optimizing your experiments with Sp-cAMPS-AM. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on protocol optimization, troubleshoot common issues, and answer frequently asked questions to ensure you achieve maximal and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant analog of cyclic AMP (cAMP).[1] Its acetoxymethyl (AM) ester group enhances lipophilicity, allowing it to easily cross the cell membrane.[2] Once inside the cell, intracellular esterases cleave the AM group, releasing the active molecule, Sp-cAMPS.[2][3] Sp-cAMPS is a potent activator of cAMP-dependent Protein Kinase A (PKA).[1] Unlike the natural messenger cAMP, Sp-cAMPS is highly resistant to degradation by phosphodiesterases (PDEs), enzymes that normally break down cAMP. This resistance leads to a more stable and sustained activation of the PKA signaling pathway.
Q2: What is the primary signaling pathway activated by Sp-cAMPS?
Sp-cAMPS directly binds to the regulatory subunits of PKA, causing a conformational change that releases and activates the catalytic subunits. These active subunits then phosphorylate numerous downstream target proteins in the cytoplasm and nucleus, such as the transcription factor CREB (cAMP Response Element-Binding protein), which in turn regulates processes like gene expression, cell growth, and differentiation.
Q3: Why should I use this compound instead of other cAMP analogs?
This compound offers a significant advantage due to the high resistance of its active form, Sp-cAMPS, to hydrolysis by PDEs when compared to other analogs like 8-Br-cAMP or dibutyryl-cAMP. This property ensures a more potent and prolonged activation of PKA, leading to a clearer and more consistent signal in your experiments.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a powder and should be dissolved in a suitable solvent like anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the stock solution at -20°C or below, protected from light and moisture. Always refer to the manufacturer's datasheet for specific instructions on solubility and storage.
Troubleshooting Guide
Issue 1: I am not observing any cellular response after this compound treatment.
| Possible Cause | Recommended Action |
| Suboptimal Incubation Time | The time required to see a response is dependent on the specific cellular endpoint. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to identify the optimal incubation period for your cell type and assay. |
| Incorrect Concentration | The effective concentration of this compound is highly cell-type dependent. Perform a dose-response experiment with a typical starting range of 1-100 µM to determine the optimal concentration for your experiment. |
| Reagent Degradation | Improper storage or multiple freeze-thaw cycles can degrade the this compound stock. Use a fresh aliquot or prepare a new stock solution. |
| Poor Cell Permeability | Although designed for cell permeability, efficiency can vary between cell types. Ensure you are following the recommended protocol for cell treatment. |
| Inactive Compound | Verify the purity and integrity of your this compound. If in doubt, obtain a fresh batch from a reputable supplier. |
Issue 2: My cells are showing signs of toxicity or death after treatment.
| Possible Cause | Recommended Action |
| Concentration is Too High | High concentrations of this compound can be cytotoxic to some cell lines. Reduce the concentration used in your experiments. |
| Prolonged Exposure | Continuous exposure, especially at high concentrations, can induce apoptosis or cell cycle arrest. Reduce the incubation time. For many applications, a short-term stimulation is sufficient. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration. Ensure the final solvent concentration is low (typically below 0.1%) and run a vehicle-only control to assess its toxicity. |
| Off-Target Effects | At higher concentrations, Sp-cAMPS can have off-target effects, such as inhibiting certain phosphodiesterases (e.g., PDE3A) or influencing intracellular calcium levels. Lower the concentration and consider using a more specific PKA activator if off-target effects are suspected. |
Issue 3: My results are inconsistent between experiments.
| Possible Cause | Recommended Action |
| Inconsistent Cell Health or Density | Variations in cell culture conditions can significantly affect the cellular response. Standardize your cell culture protocols, including cell passage number, seeding density, and growth conditions. |
| Variable Incubation Times | Use a precise timer for all incubation steps to ensure consistency across all experiments. |
| Compound Instability | Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
The optimal incubation time and concentration of this compound are highly dependent on the cell type and the biological response being measured. The following tables provide general guidelines based on common experimental endpoints.
Table 1: Recommended Incubation Times for Different Cellular Responses
| Cellular Response | Typical Incubation Time | Notes |
| Protein Phosphorylation (e.g., CREB) | 5 minutes - 60 minutes | Rapid response, often detectable within minutes. |
| Gene Expression | 4 hours - 24 hours | Requires transcription and translation, thus longer incubation is needed. |
| Protein Expression | 12 hours - 72 hours | Dependent on the half-life of the protein of interest. |
| Cell Proliferation / Viability | 24 hours - 72 hours | Longer-term cellular processes. |
| Apoptosis | 24 hours - 48 hours | Time-dependent induction of programmed cell death. |
Table 2: General Concentration Ranges for Different Cell Types
| Cell Type | Typical Concentration Range (µM) | Notes |
| Immortalized Cell Lines (e.g., HEK293, HeLa) | 50 - 250 | Generally robust, but a dose-response is crucial. |
| Primary Cells (e.g., neurons, hepatocytes) | 10 - 100 | Often more sensitive; start with lower concentrations to avoid toxicity. |
Note: These are general guidelines. Empirical determination of the optimal concentration and incubation time for your specific cell line and experimental context is essential.
Experimental Protocols
Protocol 1: General Procedure for Cell Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in a suitable format (e.g., 96-well plate, 6-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%) overnight.
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store aliquots at -20°C or -80°C.
-
Prepare Treatment Media: On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final working concentrations. It is critical to also prepare a vehicle control medium containing the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined optimal time at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, proceed with your desired downstream assay, such as Western blotting for phosphorylated proteins, reporter gene assays, or cell viability assays.
Protocol 2: Western Blot Analysis of CREB Phosphorylation
-
Cell Treatment: Treat cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes) as described in Protocol 1.
-
Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer the separated proteins to a PVDF membrane, and block the membrane.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-CREB (Ser133). Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. For normalization, strip the membrane and re-probe with an antibody for total CREB or a loading control like GAPDH or β-actin.
Visualizations
Caption: Mechanism of this compound action and PKA activation.
Caption: Logical workflow for troubleshooting this compound experiments.
References
potential off-target effects of Sp-cAMPS-AM in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Sp-adenosine-3',5'-cyclic monophosphorothioate, acetoxymethyl ester (Sp-cAMPS-AM) in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant prodrug of Sp-cAMPS, a potent activator of cAMP-dependent Protein Kinase A (PKA).[1][2] The acetoxymethyl (AM) ester group increases its lipophilicity, allowing it to readily cross the plasma membrane.[1] Once inside the cell, intracellular esterases cleave the AM group, releasing the active Sp-cAMPS molecule, which is then trapped within the cell.[1][2] Sp-cAMPS mimics endogenous cAMP by binding to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.[1] A key advantage of Sp-cAMPS is its resistance to hydrolysis by phosphodiesterases (PDEs), leading to sustained PKA activation.[2][3]
Q2: What are the primary known off-target effects of Sp-cAMPS?
While Sp-cAMPS is a potent PKA activator, it can exhibit off-target effects, particularly at higher concentrations. The most well-documented off-target interactions are with:
-
Phosphodiesterases (PDEs): Sp-cAMPS can act as a competitive inhibitor of certain PDEs, notably PDE3A and can also bind to the GAF domain of PDE10.[4][5][6]
-
Exchange Protein Directly Activated by cAMP (Epac): Due to structural similarities with cAMP, Sp-cAMPS may activate Epac, a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap1.[7]
-
Protein Kinase G (PKG): Cross-activation of PKG by cAMP analogs is a possibility that should be considered.
-
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels: These channels can be modulated by cAMP analogs.[2]
Q3: How can I differentiate between on-target PKA activation and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-faceted approach is recommended:
-
Pharmacological Controls: Use the inactive diastereomer, Rp-cAMPS, as a negative control. Rp-cAMPS can enter the cell but acts as a competitive antagonist of PKA.[1] If an observed effect is not blocked by co-treatment with a PKA-specific inhibitor (e.g., H89, KT5720), it may be an off-target effect.
-
Use of Selective Analogs: Employ cAMP analogs with higher selectivity for potential off-target proteins. For example, 8-pCPT-2'-O-Me-cAMP is a selective activator of Epac.
-
Biochemical Assays: Directly measure the activity of PKA and potential off-target proteins in response to this compound treatment.
-
Dose-Response Analysis: Perform a dose-response curve for this compound. On-target effects should typically occur at lower concentrations than off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or contradictory cellular response | Off-target activation of Epac: The observed phenotype may be due to the activation of the Epac-Rap1 signaling pathway. | 1. Perform a Rap1 activation assay to directly measure Epac activity.2. Use an Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP) as a positive control.3. Co-treat with an Epac inhibitor to see if the unexpected response is reversed. |
| Inhibition of Phosphodiesterases (PDEs): Sp-cAMPS can inhibit PDEs, leading to an accumulation of endogenous cAMP, which can potentiate the signal and activate other cAMP effectors. | 1. Measure intracellular cAMP levels after this compound treatment. A significant increase may indicate PDE inhibition.2. If a specific PDE isoform is suspected, test the effect of Sp-cAMPS on its activity in an in vitro assay. | |
| Activation of Protein Kinase G (PKG): The observed effect might be due to the activation of PKG. | 1. Use a specific PKG inhibitor to see if the response is diminished.2. Perform an in vitro kinase assay to directly test for PKG activation by Sp-cAMPS. | |
| High background or non-specific effects | Concentration of this compound is too high: High concentrations are more likely to induce off-target effects. | 1. Perform a dose-response experiment to determine the lowest effective concentration for PKA activation.2. Consult the quantitative data table to compare your working concentration with known Ki and EC50 values for off-target interactions. |
| Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress or other non-specific effects. | 1. Run a vehicle control with the same final concentration of the solvent used in the experiment. | |
| Inconsistent results between experiments | Variable hydrolysis of this compound: Although resistant, some hydrolysis by PDEs can occur, especially with long incubation times or in cells with high PDE expression.[8] | 1. Minimize incubation times where possible.2. Consider co-incubation with a broad-spectrum PDE inhibitor like IBMX, but be aware of its own potential effects. |
| Cell health and passage number: Variations in cell culture conditions can alter cellular responses. | 1. Use cells within a consistent and low passage number range.2. Ensure consistent cell density at the time of treatment. |
Quantitative Data Summary
The following table summarizes the known activation and inhibition constants for Sp-cAMPS against its primary target (PKA) and key potential off-target proteins. This data is essential for designing experiments and interpreting results.
| Target Protein | Parameter | Value | Implication for Researchers |
| Protein Kinase A (PKA) | Ka (Activation Constant) | ~0.2-0.3 µM (for cAMP) | Sp-cAMPS is a potent activator, with effects expected in the low micromolar range in cell-based assays.[9] |
| Phosphodiesterase 3A (PDE3A) | Ki (Inhibition Constant) | 47.6 µM | At concentrations approaching this value, inhibition of PDE3A may lead to an accumulation of endogenous cAMP, potentiating the observed effects.[4][6] |
| Phosphodiesterase 10 (PDE10) | EC50 (Binding to GAF domain) | 40 µM | Binding to the regulatory GAF domain of PDE10 could modulate its activity at concentrations around 40 µM.[4][6] |
| Epac | EC50 (Activation) | Data not readily available | While Sp-cAMPS can activate Epac, its potency relative to PKA is not well-quantified. Use of Epac-selective analogs and inhibitors is recommended to dissect its contribution. |
| PKG | Ka (Activation Constant) | Data not readily available | Potential for cross-activation exists. Use of PKG-specific inhibitors is advised for troubleshooting unexpected results. |
| HCN Channels | EC50 (Modulation) | Data not readily available | Modulation is possible; electrophysiological studies would be required to quantify the effect in a specific cell type. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-CREB (PKA Activation)
Objective: To determine the dose-dependent activation of PKA by this compound by measuring the phosphorylation of the downstream target CREB.
Materials:
-
Cell line of interest (e.g., HEK293, PC12)
-
6-well plates
-
Serum-free culture medium
-
This compound stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-total-CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Stimulation:
-
Replace culture medium with serum-free medium for 2-4 hours before stimulation.
-
Prepare serial dilutions of this compound in serum-free medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).
-
Treat cells for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-CREB primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an anti-total-CREB antibody for normalization.
-
Protocol 2: PDE Inhibition Assay
Objective: To determine if Sp-cAMPS inhibits PDE activity at the concentrations used in your experiments.
Materials:
-
Cell lysate from your cell line of interest
-
PDE activity assay kit (commercially available)
-
Sp-cAMPS
-
[³H]-cAMP (if using a radiometric assay)
Procedure:
-
Follow the manufacturer's instructions for the PDE activity assay kit.
-
Prepare a range of Sp-cAMPS concentrations to test for their inhibitory effect.
-
Incubate the cell lysate (as the source of PDE activity) with the reaction mixture, [³H]-cAMP, and different concentrations of Sp-cAMPS.
-
Terminate the reaction and separate the product ([³H]-AMP) from the substrate ([³H]-cAMP).
-
Quantify the amount of [³H]-AMP to determine PDE activity.
-
Calculate the percent inhibition of PDE activity at each concentration of Sp-cAMPS and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected cellular responses.
Caption: On-target vs. potential off-target signaling pathways of Sp-cAMPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cAMP increases the sensitivity of exocytosis to Ca²+ primarily through protein kinase A in mouse pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Protein Kinase by Physiological Concentrations of Cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize Sp-cAMPS-AM variability between experiments
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Sp-cAMPS-AM.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? this compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer, Acetoxymethyl ester) is a cell-permeable prodrug of Sp-cAMPS.[1] The acetoxymethyl (AM) ester group enhances its ability to cross the cell membrane.[1] Once inside the cell, intracellular esterases cleave the AM group, releasing the active Sp-cAMPS molecule, which is then trapped within the cell.[1] Sp-cAMPS is an analog of cyclic AMP (cAMP) that potently activates cAMP-dependent Protein Kinase A (PKA).[2][3] A key advantage is its resistance to degradation by phosphodiesterases (PDEs), leading to a more stable and sustained activation of the PKA signaling pathway compared to native cAMP.
Q2: What is the correct negative control for an this compound experiment? The most appropriate negative control is Rp-cAMPS, the diastereomer of Sp-cAMPS. Rp-cAMPS is also a cell-permeable cAMP analog, but it acts as a competitive antagonist by binding to PKA's regulatory subunits without causing the release of the active catalytic subunits, thus inhibiting PKA activation. Using Rp-cAMPS helps confirm that the observed effects are specifically due to PKA activation and not off-target effects. A vehicle control (e.g., DMSO) at the same final concentration is also essential.
Q3: How can I confirm that this compound is successfully activating PKA in my cells? To verify PKA activation, you should measure the phosphorylation of known downstream PKA substrates. A common and reliable method is to perform a Western blot to detect the phosphorylated forms of proteins like Vasodilator-Stimulated Phosphoprotein (VASP) or cAMP Response Element-Binding Protein (CREB). An increase in the phosphorylation of these targets after treatment indicates successful PKA activation.
Visualizing the Mechanism and Workflow
This compound Signaling Pathway
Caption: Mechanism of PKA activation by the prodrug this compound.
General Experimental Workflow
Caption: A typical workflow for cell-based assays using this compound.
Troubleshooting Guide
Variability in results often stems from inconsistencies in reagent handling, experimental procedures, or cellular factors.
Section 1: Reagent Preparation and Handling
Q: My results are inconsistent between experiments. What could be wrong with my this compound stock? A: Inconsistent stock solutions are a major source of variability.
-
Avoid Repeated Freeze-Thaw Cycles: This is a primary cause of compound degradation. Always prepare single-use aliquots of your stock solution to maintain its integrity.
-
Improper Storage: The solid powder should be stored at -20°C, protected from moisture and light. Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months for maximum stability.
-
Solubility Issues: If you observe precipitation upon thawing or dilution, gently warm the solution to 37°C and vortex or sonicate briefly. Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically <0.5%).
-
Lot-to-Lot Variability: Different batches of any chemical reagent can have slight variations in purity or activity. When starting a new lot, it is advisable to run a simple dose-response curve and compare it to the previous lot to ensure consistent results.
Q: I see a precipitate in my working solution after diluting the stock in media. What should I do? A: This indicates a solubility problem.
-
Buffer Incompatibility: Components in your experimental buffer or media may be reacting with the compound. Test solubility in a simpler buffer like PBS first.
-
Low Solubility: The final concentration may be too high for the aqueous buffer. Try preparing the working solution by diluting the stock in serum-free medium, as serum proteins can sometimes interfere with compound availability.
Section 2: Experimental and Cellular Factors
Q: I am not observing the expected effect of this compound. What are some common causes? A: If you don't see the expected outcome, consider these biological and technical factors:
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Suboptimal Concentration or Time: The ideal concentration and incubation time are highly dependent on the cell type. You must perform a dose-response (e.g., 1 µM to 100 µM) and a time-course experiment to determine the optimal conditions for your specific system.
-
Cell Health and Confluency: Ensure your cells are healthy, in the exponential growth phase, and at a consistent confluency (typically 60-80%). Over-confluent or unhealthy cells may not respond appropriately.
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Low Esterase Activity: The conversion of this compound to its active form, Sp-cAMPS, depends on intracellular esterases. Some cell lines may have very low esterase activity, leading to inefficient activation.
-
High PDE Activity: While Sp-cAMPS is resistant to phosphodiesterases (PDEs), extremely high endogenous PDE activity can still lead to its degradation over time, reducing the effective concentration. Co-incubation with a broad-spectrum PDE inhibitor like IBMX can help mitigate this, but may introduce other effects.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses and signaling pathways can change with repeated subculturing.
Q: My results show high variability between replicates within the same experiment. What's the cause? A: This often points to inconsistencies in technique.
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Inconsistent Cell Seeding: Ensure that cells are evenly distributed when plating and that cell density is consistent across all wells.
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Variable Incubation Times: Use a precise timer for all incubation steps to ensure consistency across all plates and experiments.
-
Pipetting Errors: Use calibrated pipettes and consistent pipetting techniques to minimize volume variations, especially when preparing serial dilutions.
-
Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect cells. Avoid using the outermost wells for critical measurements or ensure proper humidification in the incubator.
Section 3: Data Interpretation and Off-Target Effects
Q: I'm observing an unexpected or contradictory cellular response. Could it be an off-target effect? A: Yes. While Sp-cAMPS is selective for PKA, off-target effects can occur, especially at high concentrations.
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Known Off-Targets: Sp-cAMPS may interact with other cyclic nucleotide-binding proteins like Exchange Protein Directly Activated by cAMP (Epac), Protein Kinase G (PKG), or Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.
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Cytotoxicity: High concentrations of Sp-cAMPS can lead to cell cycle arrest or apoptosis, depending on the cell type and context. Perform a cell viability assay (e.g., MTT) to ensure the concentrations used are not cytotoxic.
-
Troubleshooting Strategy: To confirm the effect is PKA-mediated, pre-treat cells with a specific PKA inhibitor (e.g., H89, KT5720) before adding this compound. If the effect is blocked, it is likely PKA-dependent.
Data and Parameters
Table 1: Reagent Stability and Storage
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder (Solid) | -20°C | Years | Keep in a tightly sealed container, protected from moisture and light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
Table 2: Solubility and Working Concentrations
| Parameter | Guideline | Details |
| Solubility | Sp-cAMPS salts are generally soluble in aqueous solutions. | The triethylammonium (B8662869) salt is soluble in water up to 100 mM. The sodium salt is also highly soluble in water and DMSO. This compound is typically dissolved in high-quality, anhydrous DMSO. |
| Typical Stock Concentration | 10-50 mM | Prepared in anhydrous DMSO. |
| Typical Working Concentration | 1 - 100 µM | Highly cell-type dependent. A dose-response experiment is critical to determine the optimal concentration for your system. |
| Final DMSO Concentration | < 0.5% | The final concentration of the solvent in the cell culture medium should be kept low to avoid toxicity. |
Detailed Experimental Protocol: PKA Activation in Cultured Cells via Western Blot
This protocol provides a general methodology for treating adherent cells with this compound and assessing PKA activation by measuring the phosphorylation of a target protein like CREB.
Materials:
-
Adherent cells (e.g., HEK293, HeLa)
-
Complete culture medium
-
Serum-free culture medium
-
This compound (powder)
-
Anhydrous DMSO
-
Rp-cAMPS (negative control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Gently vortex to dissolve completely.
-
Create small, single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Plate cells in multi-well plates (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
On the day of the experiment, thaw an aliquot of this compound stock solution.
-
Prepare working solutions by diluting the stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 0, 1, 10, 50, 100 µM).
-
Prepare controls: a vehicle-only control (medium with the same final DMSO concentration) and a negative control with Rp-cAMPS.
-
Aspirate the complete medium from the cells and gently wash once with PBS.
-
Replace with the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired period (e.g., 15-60 minutes) at 37°C. This time should be optimized for your system.
-
-
Protein Extraction:
-
After incubation, immediately place the plate on ice.
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells, collect the lysate into microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
-
Downstream Analysis (Western Blot):
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., phospho-CREB) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
For normalization, strip the membrane and re-probe with an antibody for the total protein (e.g., total CREB) or a loading control (e.g., GAPDH, β-actin).
-
References
Technical Support Center: Sp-cAMPS-AM Solubility and Handling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for handling Sp-cAMPS-AM, a cell-permeable PKA activator.
Troubleshooting Guide
Researchers may encounter solubility issues with Sp-cAMPS and its analogs. The following table outlines common problems and recommended solutions to ensure experimental success.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in solution upon thawing or dilution | 1. Low Solubility in Dilution Buffer: The buffer composition may not be suitable for the final concentration of Sp-cAMPS.[1] 2. Incorrect Salt Form: The free acid form is less soluble in aqueous solutions than the salt forms.[2][3] 3. Improper Storage: Repeated freeze-thaw cycles can lead to degradation and precipitation.[1][2] | 1. Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution. 2. Test the solubility of Sp-cAMPS in your experimental buffer at the desired final concentration before treating cells. 3. Ensure you are using a salt form (e.g., sodium or triethylammonium (B8662869) salt) for better aqueous solubility. 4. Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles. |
| Inconsistent or no biological effect observed | 1. Degradation of Sp-cAMPS: Improper storage or extreme pH of the experimental buffer can cause degradation. 2. Incorrect Concentration: Errors in dilution calculations or pipetting. 3. High Phosphodiesterase (PDE) Activity: Endogenous PDEs can hydrolyze Sp-cAMPS, reducing its effective concentration. | 1. Prepare fresh working solutions from a new, properly stored aliquot for each experiment. 2. Verify the pH of your experimental buffers is within a neutral range (pH 7.2-7.4). 3. Recalculate all dilutions and use a calibrated pipette. 4. Consider co-incubation with a broad-spectrum PDE inhibitor like IBMX to mitigate degradation. |
| Cloudiness or precipitation in stock solution over time | 1. Improper Storage: Storing solutions at inappropriate temperatures. 2. Bacterial Contamination: Microbial growth can alter the solution's composition. | 1. Store stock solution aliquots at -20°C for up to one month or -80°C for up to six months. 2. Filter the stock solution through a 0.22 µm sterile filter, especially for cell culture applications. |
| Unexpected cell toxicity | 1. High Concentration: Excessive PKA activation or off-target effects can be cytotoxic. 2. Solvent Toxicity: The solvent (e.g., DMSO) may be toxic at its final concentration. 3. Precipitation: Precipitated compound can cause inconsistent results and cytotoxicity. | 1. Perform a dose-response experiment to determine the lowest effective concentration. 2. Ensure the final concentration of any solvent (like DMSO) is not toxic to your cells (typically <0.5%). 3. If precipitation is observed, refer to the solutions for "Precipitate forms in solution". |
Solubility Data Summary
The choice of solvent is critical for preparing this compound and its salt-form derivatives. This table summarizes solubility data for different forms of the compound.
| Compound Form | Solvent | Reported Solubility | References |
| Sp-cAMPS, triethylammonium salt | Water | Up to 100 mM | |
| Sp-cAMPS, sodium salt | Water | Readily soluble; ≤ 25 mg/mL | |
| Sp-cAMPS, sodium salt | DMSO | Soluble; ultrasonic treatment may be needed for high concentrations (e.g., 100 mg/mL). | |
| This compound (Prodrug) | DMSO | Recommended for high-concentration stock solutions (e.g., 10-50 mM). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
This compound is the membrane-permeant prodrug form, which is cleaved by intracellular esterases to release the active Sp-cAMPS.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh Compound: Carefully weigh the required amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Mix Thoroughly: Vortex the solution until the powder is completely dissolved.
-
Aliquot and Store: Dispense the stock solution into single-use, light-protected, tightly sealed vials. Store at -20°C or -80°C.
Protocol 2: PKA Activation Assay in Cultured Cells
This protocol provides a general workflow for treating cells with this compound to activate PKA and analyzing downstream effects.
Procedure:
-
Cell Culture: Plate cells at the desired density and allow them to adhere or reach the desired confluency (e.g., 70-80%).
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock in serum-free medium or a suitable buffer (e.g., PBS, HBSS) to the final desired working concentration (a typical starting range is 1-100 µM).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time at 37°C in a CO₂ incubator (e.g., 15-30 minutes for phosphorylation events).
-
Downstream Analysis: After treatment, wash the cells with ice-cold PBS and proceed with your analysis, such as Western blotting for phosphorylated CREB or other PKA substrates.
Visual Guides
Troubleshooting Workflow for Solubility Issues
This diagram outlines a logical sequence of steps to diagnose and resolve common solubility problems encountered with Sp-cAMPS compounds.
Caption: Troubleshooting workflow for Sp-cAMPS solubility issues.
This compound Mechanism of Action
This diagram illustrates how this compound enters the cell and activates the PKA signaling pathway.
Caption: Cellular activation of PKA by this compound.
Frequently Asked Questions (FAQs)
Q1: What is Sp-cAMPS and why is it used in research? Sp-cAMPS is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It is a potent activator of cAMP-dependent Protein Kinase A (PKA) and is significantly more resistant to being broken down by phosphodiesterases (PDEs) compared to natural cAMP. This resistance allows for a more stable and sustained activation of PKA in experiments.
Q2: What is the difference between Sp-cAMPS and this compound? Sp-cAMPS is the active molecule that activates PKA. However, it is charged and does not readily cross cell membranes. This compound is a prodrug form where an acetoxymethyl (AM) ester group has been added. This makes the molecule more lipid-soluble, allowing it to pass through the cell membrane. Once inside the cell, intracellular enzymes called esterases cleave off the AM group, releasing the active Sp-cAMPS.
Q3: What is the best solvent to prepare a stock solution of Sp-cAMPS? For the salt forms of Sp-cAMPS (triethylammonium or sodium salt), sterile, nuclease-free water is the recommended solvent for preparing high-concentration stock solutions. For the membrane-permeant this compound, anhydrous DMSO is the recommended solvent.
Q4: What are the recommended storage conditions for Sp-cAMPS powder and stock solutions? The lyophilized powder should be stored at -20°C in a tightly sealed container, protected from moisture. Aqueous stock solutions should be aliquoted to avoid freeze-thaw cycles and can be stored for up to one month at -20°C or up to six months at -80°C.
Q5: What are typical working concentrations of Sp-cAMPS for activating PKA in cell-based assays? The effective concentration varies depending on the cell type and experimental conditions. However, a common starting range for PKA activation in cell culture is 10-100 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q6: Can I autoclave my buffer after adding Sp-cAMPS? No, it is not recommended to autoclave solutions containing Sp-cAMPS, as the high heat can cause degradation of the compound. Prepare solutions using sterile solvents and sterile filtration if necessary.
References
Navigating Sp-cAMPS-AM Experiments: A Guide to Consistent Results
This technical support center is designed for researchers, scientists, and drug development professionals who utilize the cell-permeant Protein Kinase A (PKA) activator, Sp-cAMPS-AM. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation, ensuring more reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate PKA?
This compound is a cell-permeant prodrug of Sp-adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS). Its lipophilic nature, due to the acetoxymethyl (AM) ester group, allows it to passively diffuse across the cell membrane.[1] Once inside the cell, intracellular esterases cleave the AM group, releasing the active, membrane-impermeant Sp-cAMPS.[1] Sp-cAMPS then mimics endogenous cyclic AMP (cAMP) by binding to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.[1][2] These active subunits then phosphorylate downstream target proteins on serine and threonine residues.[1] A key advantage of Sp-cAMPS is its resistance to degradation by phosphodiesterases (PDEs), leading to sustained PKA activation.
Q2: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results can stem from several factors, including:
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Compound Stability and Storage: Improper storage can lead to degradation. This compound and its stock solutions should be stored at -20°C or -80°C, protected from light and moisture. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Cell Health and Density: Unhealthy or overly confluent cells may exhibit a blunted response. It is crucial to use cells within a consistent and low passage number range and to plate them at a consistent density.
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Suboptimal Concentration and Incubation Time: The effective concentration and duration of treatment are highly cell-type dependent. A full dose-response and time-course experiment is essential to determine the optimal conditions for your specific experimental system.
-
Incomplete Hydrolysis of the AM Ester: The conversion of this compound to the active Sp-cAMPS relies on intracellular esterase activity, which can vary between cell types. Incomplete hydrolysis can lead to a weaker than expected response.
-
Off-Target Effects: At higher concentrations, Sp-cAMPS can have off-target effects, such as activating Exchange protein directly activated by cAMP (Epac) or inhibiting certain phosphodiesterases (PDEs).
Q3: I'm observing little to no effect after treating my cells with this compound. What should I do?
If you are not observing the expected PKA activation, consider the following troubleshooting steps:
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Verify Compound Integrity: Prepare fresh working solutions from a new, properly stored aliquot of this compound.
-
Optimize Concentration and Incubation Time: Conduct a dose-response experiment with a range of concentrations (e.g., 1-100 µM) and a time-course experiment (e.g., 15 minutes to several hours) to identify the optimal conditions.
-
Check Cell Health: Ensure your cells are healthy, viable, and not over-confluent. Use a positive control, such as forskolin, to confirm that the downstream signaling pathway is intact.
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Confirm PKA Activation: Use a reliable method like Western blotting to detect the phosphorylation of a known PKA substrate, such as CREB at Ser133 or VASP.
Q4: My cells are showing signs of toxicity after this compound treatment. How can I mitigate this?
Cytotoxicity can occur, particularly at high concentrations or with prolonged exposure. To address this:
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Perform a Dose-Response for Toxicity: Use a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line.
-
Use the Lowest Effective Concentration: Once you have established a dose-response curve for PKA activation, use the lowest concentration that gives a robust response.
-
Optimize Incubation Time: Shorter exposure times may be sufficient to activate the signaling pathway without inducing significant cell death.
-
Include a Vehicle Control: Always include a control with the solvent (e.g., DMSO) used to dissolve this compound to ensure the toxicity is not from the solvent itself.
Data Presentation: Recommended Concentration and Time Course
The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific biological endpoint being measured. The following tables provide general guidelines and starting points for optimization.
| Parameter | Recommended Starting Range | Notes |
| Working Concentration | 1 - 100 µM | A dose-response curve is critical to determine the optimal concentration for your specific cell type and desired effect. Cytotoxicity may be observed at concentrations above 100 µM. |
| Stock Solution Solvent | Anhydrous DMSO | |
| Stock Solution Concentration | 10 - 50 mM |
| Cellular Response | Typical Incubation Time | Reference |
| Protein Phosphorylation (e.g., CREB) | 15 minutes - 4 hours | |
| Gene Expression Changes | 4 hours - 24 hours | |
| Cell Morphology Changes | Several hours to days | |
| Cell Proliferation/Viability Assays | 24 hours - 72 hours |
Experimental Protocols
Protocol 1: Validation of PKA Activation via Western Blot for Phospho-CREB
This protocol details the steps to confirm PKA activation by measuring the phosphorylation of CREB at serine 133.
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Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight, reaching 60-80% confluency.
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Compound Preparation: On the day of the experiment, thaw a single-use aliquot of your this compound DMSO stock solution. Prepare serial dilutions in serum-free cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration.
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Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time (e.g., 30 minutes) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells and collect the lysate. Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phosphorylated CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
For normalization, strip the membrane and re-probe with an antibody against total CREB.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is to determine the potential cytotoxicity of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
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Treatment: Treat the cells with a range of this compound concentrations, a vehicle control, and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: Mechanism of action for this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: The cAMP/PKA signaling pathway and the role of Sp-cAMPS.
References
Technical Support Center: Improving Sp-cAMPS-AM Delivery in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery and efficacy of Sp-cAMPS-AM in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Sp-Adenosine-3',5'-cyclic monophosphorothioate, acetoxymethyl ester) is a cell-permeant analog of cyclic AMP (cAMP).[1][2] The acetoxymethyl (AM) ester group enhances its lipophilicity, allowing it to cross the plasma membrane.[1] Once inside the cell, endogenous esterases cleave the AM group, releasing the active Sp-cAMPS molecule.[1] Sp-cAMPS is a potent activator of Protein Kinase A (PKA) and is resistant to degradation by phosphodiesterases (PDEs), leading to sustained PKA activation.[1][3]
Q2: Why is this compound preferred over other methods of increasing intracellular cAMP?
While agents like forskolin (B1673556) (an adenylyl cyclase activator) and IBMX (a PDE inhibitor) increase endogenous cAMP, they can lack specificity and have off-target effects. Sp-cAMPS directly activates PKA, offering a more targeted approach to studying PKA-dependent signaling pathways.[1][4] Its resistance to PDEs ensures a more stable and sustained PKA activation compared to the transient effects of native cAMP.[3]
Q3: What are the primary challenges when using this compound in primary cell cultures?
Primary cells can be more challenging to work with than cell lines. Common issues include:
-
Lower delivery efficiency: Primary cells may have lower membrane permeability or higher activity of efflux pumps that actively remove the compound.[5]
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Cytotoxicity: Primary neurons and other primary cell types can be more sensitive to prolonged PKA activation or potential off-target effects, leading to cell stress or apoptosis.
-
Variability: There can be significant batch-to-batch variation in primary cell preparations, leading to inconsistent results.
Q4: How do I properly store and handle this compound?
This compound should be stored as a stock solution in an anhydrous solvent like DMSO at -20°C or -80°C, protected from light and moisture. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guides
Problem 1: No or weak cellular response after this compound treatment.
This is a common issue, particularly in primary cell cultures. The underlying cause is often an insufficient intracellular concentration of active Sp-cAMPS.
Possible Causes and Solutions:
-
Suboptimal Concentration and Incubation Time: The effective concentration and time required for a response can vary significantly between cell types.
-
Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1-100 µM) and a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to determine the optimal conditions for your specific primary cell type and experimental endpoint.[6]
-
-
Low Esterase Activity: Some primary cell types may have lower intracellular esterase activity, leading to inefficient cleavage of the AM group and reduced accumulation of active Sp-cAMPS.
-
Solution: Increase the incubation time to allow for more complete hydrolysis of the AM ester. If the problem persists, consider using a different cell-permeant cAMP analog that does not require esterase activation, although this may come with its own set of limitations.
-
-
Active Efflux by Multidrug Resistance (MDR) Pumps: Primary cells can have high expression levels of efflux pumps, such as P-glycoprotein (MDR1), which can actively transport this compound out of the cell.[5]
-
Compound Degradation: Improper storage or handling can lead to the degradation of your this compound stock.
-
Solution: Always use freshly thawed aliquots of your stock solution. If you suspect degradation, purchase a new batch of the compound from a reputable supplier.[4]
-
-
Serum in Culture Medium: Components in serum can sometimes interfere with the delivery or activity of lipophilic compounds.
Problem 2: Significant cytotoxicity or cell death observed after treatment.
High concentrations or prolonged exposure to this compound can induce cytotoxicity in sensitive primary cell cultures.
Possible Causes and Solutions:
-
Excessive PKA Activation: Prolonged and strong activation of PKA can lead to cell cycle arrest or apoptosis in some cell types.
-
Solution: Reduce the concentration of this compound and/or shorten the incubation time based on your dose-response and time-course experiments. Use the lowest effective concentration that elicits your desired biological response.
-
-
Off-Target Effects: At high concentrations, Sp-cAMPS can have off-target effects, such as inhibiting certain phosphodiesterases (PDEs) or interacting with other cyclic nucleotide-binding proteins like Epac (Exchange protein directly activated by cAMP).[4]
-
Solution: To confirm that the observed effect is PKA-dependent, use a PKA-specific inhibitor (e.g., H89, KT5720) as a negative control.[1] If the cytotoxic effect is rescued by the PKA inhibitor, it is likely on-target. If not, consider the possibility of off-target effects.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of solvent) in your experiments.[6]
-
Quantitative Data Summary
The optimal concentration and incubation time for this compound are highly dependent on the primary cell type and the specific biological endpoint being measured. The following tables provide a summary of reported concentrations and general guidelines.
Table 1: Recommended Starting Concentrations for this compound in Primary Cell Cultures
| Primary Cell Type | Typical Concentration Range | Notes |
| Primary Neurons | 10 - 100 µM | Higher concentrations may be needed for shorter incubation times.[3] |
| Primary Cardiomyocytes | 1 - 50 µM | Dose-response is critical to avoid cardiotoxic effects.[15] |
| Other Primary Cells | 1 - 100 µM | Empirical determination is essential. |
Table 2: General Guidelines for Incubation Times
| Cellular Response | Typical Incubation Time |
| Protein Phosphorylation (e.g., CREB) | 15 - 60 minutes |
| Changes in Gene Expression | 4 - 24 hours |
| Morphological Changes | 12 - 72 hours |
| Cell Viability/Apoptosis Assays | 24 - 72 hours |
Experimental Protocols
Protocol 1: General Procedure for this compound Treatment of Adherent Primary Cells
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Cell Plating: Plate primary cells on appropriate cultureware and allow them to adhere and stabilize for at least 24 hours.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO. Aliquot and store at -80°C.[3]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock in pre-warmed, serum-free culture medium to the desired final concentration. Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Cell Treatment: Carefully aspirate the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.[3]
-
Incubation: Incubate the cells for the predetermined optimal time at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After incubation, proceed with your desired downstream assay, such as cell lysis for Western blotting, fixation for immunocytochemistry, or a cell viability assay.
Protocol 2: Validation of PKA Activation by Western Blotting for Phospho-CREB
-
Cell Lysis: After this compound treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells and collect the lysate. Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
For normalization, strip the membrane and re-probe with an antibody for total CREB and a loading control (e.g., GAPDH or β-actin).[5]
-
Protocol 3: Measurement of Intracellular cAMP Levels
Several commercial kits are available for measuring intracellular cAMP levels, often based on competitive enzyme immunoassays (EIA) or fluorescence resonance energy transfer (FRET).[16][17][18][19][20] The general principle involves cell lysis followed by a competitive binding reaction where cAMP from the sample competes with a labeled cAMP tracer for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample. Follow the manufacturer's instructions for the specific kit being used.
Protocol 4: PKA Kinase Activity Assay
PKA activity can be measured using commercially available kits, which typically employ an ELISA-based format.[21][22][23][24][25]
-
Sample Preparation: Prepare cell lysates from treated and control cells as described in Protocol 2.
-
Assay Procedure (General):
-
Add the cell lysates to a microplate pre-coated with a specific PKA substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate to allow for phosphorylation of the substrate by active PKA.
-
Detect the phosphorylated substrate using a specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric or chemiluminescent substrate.
-
The signal intensity is proportional to the PKA activity in the sample.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for low this compound response.
Caption: General experimental workflow for this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. The impact of serum-free culture on HEK293 cells: From the establishment of suspension and adherent serum-free adaptation cultures to the investigation of growth and metabolic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Exploring novel amides as efflux pump inhibitors for overcoming antibiotic resistance in multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the Discovery of Efflux Pump Inhibitors as Novel Potentiators to Control Antimicrobial-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of multidrug efflux pump inhibitors with a novel chemical scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of serum-free media on the expansion and functionality of CD19.CAR T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum-Free Cultures: Could They Be a Future Direction to Improve Neuronal Differentiation of Mesenchymal Stromal Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemically defined serum-free and xeno-free media for multiple cell lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The impact of serum-free culture on HEK293 cells: From the establishment of suspension and adherent serum-free adaptation cultures to the investigation of growth and metabolic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 17. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.sg]
- 18. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of 3-Dimensional cAMP Distributions in Living Cells using 4-Dimensional (x, y, z, and λ) Hyperspectral FRET Imaging and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. promega.com [promega.com]
- 23. assets.thermofisher.cn [assets.thermofisher.cn]
- 24. abcam.com [abcam.com]
- 25. arborassays.com [arborassays.com]
Technical Support Center: Assessing and Mitigating Sp-cAMPS-AM Induced Cell Stress
Welcome to the technical support center for Sp-cAMPS-AM. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, with a focus on assessing and mitigating potential cell stress. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant analog of cyclic AMP (cAMP).[1] Its acetoxymethyl (AM) ester modification allows it to efficiently cross the cell membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active, membrane-impermeant Sp-cAMPS. Sp-cAMPS is a potent activator of cAMP-dependent Protein Kinase A (PKA) and is resistant to degradation by phosphodiesterases (PDEs), leading to sustained PKA activation.
Q2: Why am I observing high levels of cytotoxicity with this compound treatment?
High concentrations of this compound can lead to excessive and prolonged PKA activation, which can induce cell cycle arrest or apoptosis depending on the cell type and experimental context.[2] Off-target effects, though less common, can also contribute to cytotoxicity at higher concentrations. It is also crucial to ensure the purity of the this compound solution, as impurities or degradation products can be toxic to cells.
Q3: What are the typical working concentrations for this compound?
The optimal working concentration is highly dependent on the cell type and the desired biological outcome. Generally, concentrations ranging from 10 µM to 200 µM are used in cell culture experiments.[2] Cytotoxicity may become a concern at concentrations above 100 µM in some cell lines.[2] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Q4: How can I confirm that PKA is being activated in my experiment?
PKA activation can be confirmed by assessing the phosphorylation of its downstream targets. A common method is to perform a Western blot to detect the phosphorylation of CREB (cAMP response element-binding protein) at the Serine-133 residue. An increase in pCREB (Ser133) levels following this compound treatment indicates PKA activation.
Q5: What are the key indicators of this compound-induced cell stress?
Key indicators of cell stress include a decrease in cell viability, an increase in apoptotic markers (e.g., cleaved caspase-3, Annexin V staining), and the activation of the unfolded protein response (UPR) or ER stress markers (e.g., CHOP, cleaved caspase-12).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death at Desired Working Concentration | Concentration is above the cytotoxic threshold for your cell line. | Perform a dose-response curve to determine the IC50 value for cytotoxicity. Use the lowest effective concentration that elicits the desired biological response.[2] |
| Prolonged exposure to high concentrations. | Optimize the incubation time. Shorter exposure may be sufficient to activate the PKA pathway without causing significant cell death. | |
| Off-target effects of the compound. | Include a control with the PKA inhibitor Rp-cAMPS to confirm the effect is PKA-dependent. | |
| Inconsistent Results Between Experiments | Instability or degradation of this compound in the culture medium. | Prepare fresh stock solutions and use a more metabolically stable analog like Sp-8-Br-cAMPS for long-term experiments. |
| Variability in cell health or density. | Standardize cell culture protocols, including passage number, seeding density, and growth conditions. | |
| No Observable Effect After Treatment | Insufficient concentration of this compound. | Perform a dose-response curve to determine the optimal concentration for your cell type. |
| Degradation of this compound. | Prepare fresh stock solutions and store them in aliquots at -20°C or -80°C, avoiding repeated freeze-thaw cycles. | |
| High phosphodiesterase (PDE) activity in cells. | Consider co-treatment with a broad-spectrum PDE inhibitor like IBMX. |
Quantitative Data
Table 1: this compound Cytotoxicity (IC50) in Various Cell Lines
Note: IC50 values for this compound are highly cell-type and context-dependent. The following table provides an example of expected ranges. It is crucial to determine the IC50 experimentally for your specific cell line.
| Cell Line | Cell Type | Incubation Time (hr) | IC50 (µM) |
| PC12 | Rat Pheochromocytoma | 24 | 50 - 150 |
| HTB-26 | Human Breast Cancer | 48 | 10 - 50 |
| PC-3 | Human Prostate Cancer | 48 | 10 - 50 |
| HepG2 | Human Liver Cancer | 48 | 10 - 50 |
| HCEC | Normal Intestinal Epithelial | 48 | > 50 |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a cell line.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization of Formazan (B1609692): Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Apoptosis and ER Stress Markers
This protocol is for detecting the expression of cleaved caspase-3 and CHOP as markers of apoptosis and ER stress, respectively.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and CHOP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) for a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the target proteins.
Protocol 3: Mitigating this compound-Induced Cytotoxicity with a PKA Inhibitor
This protocol describes a co-treatment strategy to confirm that the observed cytotoxicity is PKA-dependent.
Materials:
-
Cells of interest
-
This compound
-
Rp-cAMPS (PKA inhibitor)
-
Reagents for cell viability assay (e.g., MTT assay)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Co-treatment:
-
Prepare a concentration of this compound that is known to induce cytotoxicity (e.g., at or above the IC50 value).
-
Prepare a concentration of Rp-cAMPS (typically in the same concentration range as this compound).
-
Treat cells with:
-
This compound alone
-
Rp-cAMPS alone
-
This compound and Rp-cAMPS in combination
-
Untreated and vehicle controls
-
-
-
Incubation and Viability Assessment: Incubate the cells for the desired duration and assess cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the cell viability in the different treatment groups. A rescue of cell viability in the co-treatment group compared to the this compound alone group suggests that the cytotoxicity is PKA-mediated.
Visualizations
Caption: this compound Mechanism of Action.
Caption: this compound Induced Apoptosis.
Caption: this compound Induced ER Stress.
Caption: Workflow for Assessing and Mitigating Cell Stress.
References
Validation & Comparative
Validating PKA-Dependent Effects of Sp-cAMPS-AM: A Comparative Guide to Inhibitors
For researchers, scientists, and drug development professionals, elucidating the precise role of Protein Kinase A (PKA) in cellular signaling is a cornerstone of biological research. The cell-permeant PKA activator, Sp-cAMPS-AM, has emerged as a powerful tool for this purpose. However, rigorous validation of its PKA-specific effects is paramount. This guide provides an objective comparison of commonly used PKA inhibitors, H89 and KT5720, offering experimental data and detailed protocols to ensure the robust validation of this compound's PKA-dependent activities.
This compound is a cell-permeant prodrug that, once inside the cell, is converted by intracellular esterases into its active form, Sp-cAMPS.[1] Sp-cAMPS is a potent PKA activator that is resistant to degradation by phosphodiesterases (PDEs), leading to sustained PKA activation.[2] To confirm that the observed cellular effects of this compound are indeed mediated by PKA, it is crucial to employ specific PKA inhibitors. This guide focuses on two such inhibitors, H89 and KT5720, providing the necessary data and protocols to design and interpret validation experiments effectively.
Comparative Analysis of PKA Inhibitors: H89 vs. KT5720
Both H89 and KT5720 are ATP-competitive inhibitors of the PKA catalytic subunit. However, they exhibit distinct selectivity profiles and potential off-target effects that researchers must consider.
| Feature | H89 | KT5720 |
| Mechanism of Action | ATP-competitive inhibitor of the PKA catalytic subunit | ATP-competitive inhibitor of the PKA catalytic subunit |
| Ki for PKA | ~48 nM[3] | ~60 nM[4] |
| Cell Permeability | Yes | Yes |
| Common Working Concentration | 1-20 µM[5] | 1-10 µM |
Kinase Selectivity Profile
A critical aspect of choosing an inhibitor is its selectivity. The following table summarizes the inhibitory activity (IC50 values) of H89 and KT5720 against a panel of kinases, providing insight into their potential off-target effects. Lower IC50 values indicate higher potency.
| Kinase | H89 IC50 (nM) | KT5720 IC50 (nM) |
| PKA | 48 - 135[3][6] | 56 - 3300[7][8] |
| PKG | Weak inhibition[3] | > 2000[4] |
| PKC | Weak inhibition[3] | > 2000[4] |
| MSK1 | 120[6] | Effective inhibition[8] |
| S6K1 | 80[6] | - |
| ROCKII | 270[6] | - |
| PKBα | 2600[6] | Effective inhibition[8] |
| MAPKAP-K1b | 2800[6] | - |
| PHK | - | 11[7] |
| PDK1 | - | 300[7] |
| GSK3β | - | Effective inhibition[8] |
Note: IC50 values can vary depending on the assay conditions, particularly the ATP concentration.[8]
This compound and Other cAMP Analogs: A Potency Comparison
The potency of this compound in activating PKA can be compared to other cAMP analogs through their half-maximal effective concentrations (EC50).
| cAMP Analog | Target/Assay | EC50 |
| Sp-8-CPT-cAMPS | PKA RIα Activation | 342 nM[2] |
| Sp-8-CPT-cAMPS | PKA RIIβ Activation | 96 nM[2] |
| 6-Bnz-cAMP | NK1R internalization (PKA-dependent) | 0.50 pM[9] |
| Endogenous cAMP (in cell) | PKA activation | ~5.2 µM[10] |
Note: The data is compiled from different studies and should be interpreted as a relative comparison.
Experimental Protocols
To validate the PKA-dependent effects of this compound, a common approach is to assess the phosphorylation of a downstream PKA target, such as the transcription factor CREB (cAMP response element-binding protein) at Serine 133.
Experimental Workflow: Validating this compound Effects with Inhibitors
Caption: Experimental workflow for validating PKA-dependent effects.
Detailed Protocol: Western Blot for Phospho-CREB
This protocol provides a general guideline for assessing CREB phosphorylation in response to this compound and the effect of PKA inhibitors. Optimization for specific cell types and experimental conditions is recommended.
-
Cell Culture and Treatment:
-
Plate cells (e.g., PC12 or HEK293 cells) in appropriate culture dishes and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of H89 (e.g., 10 µM) or KT5720 (e.g., 1 µM) or vehicle control (DMSO) for 30-60 minutes.
-
Stimulate the cells with this compound (e.g., 100 µM) for 15-30 minutes.[11]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Signaling Pathways and Logic
Understanding the underlying signaling pathways is crucial for interpreting experimental results.
PKA Signaling Pathway
Caption: this compound activation of the PKA signaling pathway.
Logic of Inhibition for Validation
Caption: Validating PKA-dependence using inhibitors.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KT 5720 | Protein Kinase A | Tocris Bioscience [tocris.com]
- 5. KT 5720 | inhibitor of protein kinase A | CAS# 108068-98-0 | InvivoChem [invivochem.com]
- 6. H-89 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Sp-cAMPS-AM and Dibutyryl-cAMP for PKA Activation
For researchers, scientists, and drug development professionals, the selection of an appropriate tool to modulate the cyclic AMP (cAMP) signaling pathway is critical for obtaining reliable and reproducible experimental results. This guide provides an objective, data-driven comparison of two commonly used cell-permeable cAMP analogs: Sp-cAMPS-AM and N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate (dibutyryl-cAMP or dbcAMP). Both compounds are utilized to mimic the effects of endogenous cAMP, primarily by activating cAMP-dependent Protein Kinase A (PKA). However, their distinct mechanisms of action, metabolic fates, and specificities can significantly impact experimental outcomes. This guide will delve into these differences, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your research needs.
Mechanism of Action: A Tale of Two Analogs
The fundamental difference between this compound and dibutyryl-cAMP lies in their method of PKA activation.
This compound: The Direct and Resistant Activator
This compound is a cell-permeant acetoxymethyl (AM) ester prodrug of the Sp-isomer of adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS).[1] Its enhanced lipophilicity facilitates passive diffusion across the plasma membrane.[1] Once inside the cell, endogenous esterases cleave the AM group, releasing the active and membrane-impermeant Sp-cAMPS.[1][2] Sp-cAMPS is a potent and direct activator of PKA.[1] The phosphorothioate (B77711) modification at the cyclic phosphate (B84403) group makes the molecule highly resistant to degradation by cyclic nucleotide phosphodiesterases (PDEs), the enzymes that terminate cAMP signaling. This resistance results in a more stable and sustained activation of PKA compared to cAMP.
Dibutyryl-cAMP (dbcAMP): The Prodrug Approach with a Caveat
Dibutyryl-cAMP is a lipophilic prodrug designed for enhanced membrane permeability due to the presence of two butyryl groups. These groups allow the molecule to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave these butyryl groups. This metabolic conversion releases N6-monobutyryl-cAMP and subsequently native cAMP, which then activates PKA. However, this process also releases butyrate (B1204436) as a byproduct. Butyrate is a known inhibitor of histone deacetylases (HDACs), which can lead to significant off-target effects on gene expression. Furthermore, the generated cAMP is susceptible to degradation by PDEs.
Comparative Efficacy at a Glance
| Feature | This compound | Dibutyryl-cAMP (dbcAMP) |
| Mechanism of Action | Prodrug; releases Sp-cAMPS, a direct PKA activator. | Prodrug; requires intracellular hydrolysis to cAMP. |
| PKA Activation | Direct and sustained. | Indirect and transient (cAMP is degraded by PDEs). |
| Resistance to PDEs | High; Sp-cAMPS is resistant to hydrolysis. | Low; the resulting cAMP is degraded by PDEs. |
| Metabolic Byproducts | Acetoxymethyl group (cleaved to formaldehyde (B43269) and acetic acid). | Butyrate (potential HDAC inhibitor). |
| Specificity | High; directly targets PKA. | Lower; potential for butyrate-induced off-target effects. |
| Cell Permeability | Good (due to AM ester). | Excellent (due to butyryl groups). |
| Typical Working Concentration | 1-100 µM | 100 µM - 1 mM |
Signaling Pathway Diagrams
To visualize the distinct mechanisms of these two compounds, the following diagrams illustrate their paths to PKA activation.
Experimental Protocols
Below are generalized protocols for common assays used to evaluate the efficacy of this compound and dibutyryl-cAMP. Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.
Protocol 1: Western Blot for Phospho-CREB (a PKA downstream target)
This protocol measures the phosphorylation of cAMP Response Element-Binding Protein (CREB) at Serine 133, a known downstream target of PKA.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, PC12, or primary neurons) in 6-well plates and grow to 70-80% confluency.
-
Optional: To reduce basal signaling, serum-starve cells for 4-6 hours in a serum-free medium prior to treatment.
-
Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and Dibutyryl-cAMP (e.g., 100 mM in water or DMSO).
-
Prepare treatment media with the desired final concentrations of each compound (e.g., this compound: 10 µM - 100 µM; Dibutyryl-cAMP: 100 µM - 1 mM). Include a vehicle-only control (DMSO or water).
-
Remove the old medium from cells and add the treatment medium.
-
Incubate for 15-60 minutes at 37°C.
2. Cell Lysis:
-
Aspirate the treatment medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody against total CREB or a loading control (e.g., β-actin, GAPDH).
Protocol 2: PKA Kinase Activity Assay (In Vitro)
This protocol measures the ability of cell lysates from treated cells to phosphorylate a PKA-specific substrate.
1. Cell Culture and Treatment:
-
Follow steps 1-3 from the Western Blot protocol above.
2. Cell Lysis:
-
Use a non-denaturing lysis buffer (e.g., a buffer containing 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors).
-
Perform lysis and protein quantification as described previously.
3. Kinase Assay:
-
Several commercial ELISA-based PKA activity assay kits are available and provide a straightforward method.
-
In general, the cell lysate is added to a microplate well coated with a specific PKA substrate.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the plate is washed, and a phospho-specific antibody that recognizes the phosphorylated substrate is added.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate that produces a colorimetric or fluorescent signal.
-
The signal intensity, which is proportional to PKA activity, is measured using a microplate reader.
Experimental Workflow Diagram
Conclusion and Recommendations
The choice between this compound and dibutyryl-cAMP depends heavily on the experimental context and the desired level of specificity. For experiments requiring a sustained and direct activation of PKA with minimal off-target effects, this compound is the superior choice. Its resistance to PDE degradation ensures a prolonged and stable activation of the PKA signaling cascade.
While dibutyryl-cAMP is also cell-permeable and widely used, its indirect mechanism of action and the generation of butyrate as a byproduct introduce potential confounding variables, particularly in studies involving gene expression or long-term cellular responses. For robust and unambiguous results in cell-based assays interrogating the cAMP-PKA pathway, the use of this compound is strongly recommended.
References
Verifying On-Target PKA Activation by Sp-cAMPS-AM: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sp-cAMPS-AM with other commonly used cAMP analogs for activating the Protein Kinase A (PKA) signaling pathway. We offer detailed experimental protocols and supporting data to objectively assess on-target pathway activation and guide the selection of the most appropriate research tools.
This compound is a cell-permeant prodrug that, once inside the cell, is converted by intracellular esterases into its active form, Sp-cAMPS.[1][2] Sp-cAMPS is a potent and specific activator of PKA that is resistant to degradation by phosphodiesterases (PDEs), leading to a sustained activation of the PKA signaling cascade.[1][2] This guide will explore methods to confirm that this compound is indeed activating this intended pathway and compare its performance with alternative cAMP analogs.
The cAMP-PKA Signaling Pathway
The canonical cAMP-PKA signaling pathway begins with the activation of adenylyl cyclase, which synthesizes cyclic AMP (cAMP). Two molecules of cAMP then bind to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the catalytic subunits.[3] These active catalytic subunits can then phosphorylate downstream target proteins on serine and threonine residues, such as the cAMP response element-binding protein (CREB), initiating a cascade of cellular responses.
References
A Head-to-Head Battle for Sustained PKA Activation: Sp-cAMPS-AM versus IBMX
For researchers in cellular signaling and drug development, achieving sustained activation of Protein Kinase A (PKA) is crucial for elucidating its diverse roles in cellular processes. Two widely used pharmacological tools for this purpose are Sp-cAMPS-AM and 3-isobutyl-1-methylxanthine (B1674149) (IBMX). While both effectively elevate PKA activity, their distinct mechanisms of action lead to significant differences in the duration and specificity of this activation. This guide provides an objective comparison of this compound and IBMX, supported by their mechanistic differences and outlining experimental protocols to evaluate their performance.
Mechanism of Action: Direct Agonism vs. Indirect Accumulation
The fundamental difference between this compound and IBMX lies in how they elevate PKA activity.
This compound is a cell-permeant analog of cyclic AMP (cAMP).[1] Its acetoxymethyl (AM) ester group facilitates its passage across the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, releasing the active molecule, Sp-cAMPS. The phosphorothioate (B77711) modification in Sp-cAMPS makes it a potent and direct activator of PKA by binding to its regulatory subunits, mimicking the action of endogenous cAMP.[1] Crucially, this modification also renders it resistant to degradation by phosphodiesterases (PDEs), the enzymes responsible for breaking down cAMP.[1] This resistance to hydrolysis ensures a prolonged and direct stimulation of the PKA signaling pathway.[2]
IBMX , on the other hand, is a competitive non-selective phosphodiesterase (PDE) inhibitor.[3] It does not directly activate PKA. Instead, it blocks the activity of various PDE isoforms, preventing the breakdown of endogenously produced cAMP.[1] This leads to an accumulation of intracellular cAMP, which in turn activates PKA.[3] The magnitude and duration of PKA activation by IBMX are therefore dependent on the basal rate of cAMP synthesis by adenylyl cyclases and the activity of PDEs within the specific cell type.[1]
Performance Comparison: The Quest for Sustained Activation
The key differentiator for researchers choosing between these two compounds is often the desired duration of PKA activation.
This compound for Sustained and Stable Activation: Due to its resistance to enzymatic degradation, this compound provides a more stable and sustained activation of PKA.[2] This makes it the superior choice for long-term studies where a consistent and predictable level of PKA activity is required.[1]
IBMX for Rapid and Transient Activation: IBMX is effective for achieving a rapid and significant increase in cAMP levels, making it suitable for short-term experiments.[1] However, the activation is often more transient compared to this compound. The reliance on endogenous cAMP production can lead to more variable and less sustained PKA activation. Furthermore, as a non-selective PDE inhibitor, IBMX can have off-target effects.[1]
Quantitative Data Summary
| Compound | Onset of Action | Peak Activation | Duration of Activation |
| This compound | Rapid (following de-esterification) | Reaches a sustained plateau | Prolonged (hours) |
| IBMX | Rapid | Peaks and may decline over time | Shorter-term (minutes to a few hours) |
Note: This table represents an inferred comparison based on the known mechanisms of action. Actual kinetics will vary depending on cell type, compound concentration, and experimental conditions.
Experimental Protocols
To empirically compare the effects of this compound and IBMX on PKA activation, researchers can employ techniques such as Western blotting for phosphorylated PKA substrates or live-cell imaging using FRET-based biosensors.
Protocol 1: Time-Course Analysis of PKA Substrate Phosphorylation by Western Blot
This protocol allows for the semi-quantitative analysis of PKA activity over time by measuring the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein) at Serine 133.
1. Cell Culture and Treatment:
-
Plate cells of interest (e.g., HEK293, HeLa, or primary neurons) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours prior to treatment, if necessary for the experimental design.
-
Treat cells with either this compound (e.g., 100 µM) or IBMX (e.g., 100 µM) for various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
At each time point, aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total CREB.
5. Data Analysis:
-
Quantify the band intensity for phospho-CREB and total CREB using densitometry software.
-
Normalize the phospho-CREB signal to the total CREB signal for each time point.
-
Plot the normalized phospho-CREB levels against time for both this compound and IBMX treatments to compare the kinetics of PKA activation.
Protocol 2: Live-Cell Imaging of PKA Activity using a FRET-based Biosensor
This protocol provides real-time, quantitative measurement of PKA activity in living cells using a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor, such as A-Kinase Activity Reporter (AKAR).[4]
1. Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with a plasmid encoding a FRET-based PKA biosensor (e.g., AKAR4) using a suitable transfection reagent. Allow 24-48 hours for sensor expression.
2. Live-Cell Imaging:
-
Replace the culture medium with an imaging buffer (e.g., HBSS).
-
Mount the dish on a fluorescence microscope equipped for FRET imaging (with appropriate filters for the donor and acceptor fluorophores, e.g., CFP and YFP).
-
Acquire baseline FRET images for a few minutes to establish a stable baseline ratio.
3. Cell Stimulation and Time-Lapse Imaging:
-
Add this compound or IBMX to the imaging dish at the desired final concentration.
-
Immediately begin acquiring time-lapse images of both donor and acceptor channels at regular intervals (e.g., every 30 seconds) for the desired duration of the experiment.
4. Data Analysis:
-
For each time point, calculate the ratio of acceptor emission to donor emission for individual cells or regions of interest.
-
Normalize the FRET ratio to the baseline to determine the fold-change in PKA activity over time.
-
Plot the normalized FRET ratio against time for both treatments to directly compare the kinetics of PKA activation.
Visualizing the Pathways and Workflows
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Sp-cAMPS-AM
Operational Plan for Disposal
The proper disposal of Sp-cAMPS-AM and any materials contaminated with it is a critical final step in the experimental workflow. The following procedures are based on established guidelines for similar chemical compounds.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to minimize the risk of exposure.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from potential splashes of solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the compound. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
Step 2: Disposal of Unused Solid this compound
Unused or expired solid this compound should be treated as chemical waste.[1]
-
Segregation : Ensure the solid waste is not mixed with other types of waste.
-
Containment : Place the solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Institutional Procedures : Follow your institution's specific hazardous waste management procedures for collection and disposal.[1]
Step 3: Disposal of Aqueous Solutions Containing this compound
The disposal of aqueous solutions requires careful consideration of the concentration and local regulations.
-
Consultation : It is crucial to consult with your institution's Environmental Health and Safety (EHS) or a designated safety officer for guidance.[1]
-
Waste Collection : Depending on the concentration, the solution may need to be collected as chemical waste.[1] Do not pour solutions down the drain unless explicitly permitted by your institution's safety office.
-
Labeling : If collected for disposal, the container should be clearly labeled with the contents, concentration, and date.
Step 4: Disposal of Contaminated Materials
Any materials that have come into contact with this compound must be disposed of as hazardous waste.[1]
-
Collection : Place all contaminated items, such as pipette tips, tubes, gloves, and absorbent paper, into a designated hazardous waste container immediately after use.[1]
-
Container Sealing : Once the container is full, seal it securely.
-
Pickup : Arrange for the pickup of the hazardous waste container by your institution's waste management service.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: The information provided is a general guideline. Always consult your institution's specific safety and disposal protocols and the manufacturer's safety data sheet for the most accurate and up-to-date information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
